VH032 thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXNPMAFURZVJC-WSTZPKSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)S)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)S)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VH032 Thiol: A Technical Guide for Drug Development Professionals
November 27, 2025
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase ligand, which serves to recruit the cellular degradation machinery. VH032 thiol is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design. This in-depth technical guide will elucidate the mechanism of action of this compound, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel protein degraders.
Core Mechanism of Action
This compound is a derivative of the well-characterized VHL ligand, VH032. The core mechanism of action of this compound is to function as the VHL-recruiting moiety within a PROTAC. The parent compound, VH032, is a potent inhibitor of the VHL interaction with its natural substrate, Hypoxia-Inducible Factor-1α (HIF-1α)[1]. By mimicking the binding motif of HIF-1α, VH032 and its derivatives can effectively dock into the substrate recognition pocket of VHL.
The defining feature of this compound is the incorporation of a thiol (-SH) group. This functional group is strategically positioned to serve as a chemical handle for conjugation to a linker, which in turn is attached to a ligand for a specific protein of interest (POI). Once assembled into a PROTAC, the this compound component mediates the recruitment of the VHL E3 ligase to the POI, forming a ternary complex (POI-PROTAC-VHL). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway of a this compound-Based PROTAC
The signaling cascade initiated by a this compound-based PROTAC is a hijacking of the natural ubiquitin-proteasome pathway. The following diagram illustrates this process.
Quantitative Data
| Compound | Target | Assay Method | Kd (nM) | Reference |
| VH032 | VHL | Fluorescence Polarization | 185 | [1] |
| VH032 | VHL | Isothermal Titration Calorimetry | 185 | [1][2] |
| VH298 (a related VHL ligand) | VHL | TR-FRET | Ki of 18.9 | [3] |
| BODIPY FL VH032 (fluorescent probe) | VHL | TR-FRET | 3.01 |
Experimental Protocols
VHL Binding Affinity Measurement by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is adapted from a method for characterizing VHL ligands using a fluorescently labeled VH032 probe.
Objective: To determine the binding affinity (Ki) of this compound for the VHL-ElonginC-ElonginB (VCB) complex.
Materials:
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
BODIPY FL VH032 (acceptor fluorophore/probe)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% BSA)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a solution of GST-VCB complex and Terbium-labeled anti-GST antibody to each well.
-
Add the BODIPY FL VH032 probe to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the concentration of this compound to determine the IC50, from which the Ki can be calculated.
Cellular Protein Degradation Assay by Western Blot
This protocol outlines the steps to assess the ability of a this compound-based PROTAC to degrade a target protein in cells.
Objective: To quantify the degradation of a target protein of interest (POI) following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the POI
-
This compound-based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the this compound-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Lyse the cells and quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.
Experimental Workflows
Synthesis of a this compound-Based PROTAC
The synthesis of a PROTAC using this compound typically involves the conjugation of the thiol group to a linker that has been pre-functionalized with a reactive group, such as a maleimide or an alkyl halide. The other end of the linker is then coupled to the ligand for the protein of interest.
Conclusion
This compound is a crucial building block in the development of VHL-recruiting PROTACs. Its high-affinity binding to the VHL E3 ligase enables the effective hijacking of the ubiquitin-proteasome system for the targeted degradation of proteins of interest. The functional thiol group provides a versatile handle for the attachment of linkers and POI ligands, facilitating the modular design and synthesis of novel protein degraders. The experimental protocols and workflows detailed in this guide provide a framework for the characterization and development of this compound-based PROTACs, empowering researchers to advance the frontier of targeted protein degradation.
References
VH032 Thiol: A Technical Guide to a Key VHL E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of VH032 thiol, a widely utilized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its significance in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), is well-established. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways associated with this compound, serving as a critical resource for researchers in the field.
Core Concepts: VHL and Targeted Protein Degradation
The VHL protein is a crucial component of the VBC complex (VHL, Elongin B, Elongin C, and Cullin 2), which functions as an E3 ubiquitin ligase. This complex is responsible for recognizing and marking specific proteins for degradation by the proteasome. The natural substrate for the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues, allowing it to be recognized by VHL, leading to its ubiquitination and subsequent degradation.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ligase, such as VHL. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI. This compound is a derivative of the VHL ligand VH032, modified with a thiol group to facilitate its conjugation to linkers in the synthesis of PROTACs.
Quantitative Binding and Activity Data
The affinity of VHL ligands is a critical parameter for the efficacy of the resulting PROTACs. The following tables summarize key quantitative data for VH032 and related compounds.
| Ligand | Binding Affinity (Kd) to VHL (nM) | Assay Method | Reference |
| VH032 | 186 | Isothermal Titration Calorimetry (ITC) | |
| VH032 | 920 | Surface Plasmon Resonance (SPR) | |
| VH101 | 190 | Fluorescence Polarization (FP) | |
| VHL Ligand 6 | 1500 | SPR |
Table 1: Comparative Binding Affinities of VHL Ligands.
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | 13 | >95 | HeLa | |
| ARV-110 | Androgen Receptor | 1 | >95 | VCaP | |
| Compound 3 | RIPK2 | 6.3 | ~90 | THP-1 |
Table 2: Cellular Activity of VH032-based PROTACs. DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Key Signaling Pathway
The primary signaling pathway involving the VHL E3 ligase is the regulation of HIF-1α in response to cellular oxygen levels. Understanding this pathway is crucial for appreciating the mechanism of action of VH032-based PROTACs.
Caption: VHL-mediated regulation of HIF-1α under normoxic and hypoxic conditions.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following sections outline key experimental protocols.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from commercially available materials. A common route involves the modification of the parent VH032 molecule to introduce a thiol group, often at the end of a linker attachment point.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the chemical synthesis of this compound.
VHL-VH032 Binding Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the binding affinity and kinetics of ligands to their protein targets.
Methodology:
-
Immobilization: Recombinant VBC complex is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of this compound (or a PROTAC containing it) in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is recorded in real-time as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Cellular Degradation Assay: Western Blotting
Western blotting is a standard method to assess the degradation of a target protein following treatment with a VH032-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, VCaP) at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Experimental Workflow for Cellular Degradation Assay:
Caption: Step-by-step workflow for assessing protein degradation via Western blotting.
Conclusion
This compound is a cornerstone for the development of VHL-recruiting PROTACs. Its well-characterized binding affinity and versatile chemical handle for linker attachment have made it an invaluable tool for researchers in targeted protein degradation. This guide provides the essential technical information, from quantitative data to detailed experimental protocols and pathway visualizations, to facilitate its effective use in the laboratory and in the advancement of novel therapeutics. The provided methodologies and data serve as a robust starting point for the design and evaluation of new PROTAC molecules.
The Architect of Degradation: A Technical Guide to the Role of VH032 Thiol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitination machinery. VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the development of VHL-recruiting PROTACs.[1][2][3] This technical guide provides an in-depth exploration of the role of VH032 and its thiol derivatives in targeted protein degradation, offering a comprehensive resource for researchers in the field.
VH032 functions as an inhibitor of the VHL/HIF-1α interaction, binding to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM.[1] This high-affinity binding is crucial for its function within a PROTAC, where it serves as the "hitch" to engage the VHL E3 ligase. The modular nature of PROTACs allows for the conjugation of VH032 to a ligand for a target protein via a chemical linker. This tripartite complex formation brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The thiol-functionalized version of VH032 is a key building block in PROTAC synthesis, providing a reactive handle for linker attachment.
Quantitative Data Summary
The efficacy of VH032-based PROTACs is typically characterized by their degradation capacity (Dmax) and the concentration required to achieve 50% of that degradation (DC50). The following table summarizes key quantitative data for VH032 and representative PROTACs incorporating this VHL ligand.
| Compound/PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Citation |
| VH032 | - | VH032 | - | - | - | - | |
| Binding Affinity (Kd) to VHL | 185 nM | ||||||
| MZ1 | BRD4 | VH032 | PEG | ~10-100 nM | >90% | Various | |
| AT1 | BRD4 | VH032 | PEG | <100 nM | >80% | Various | |
| ARV-825 | BRD4 | Cereblon | - | <1 nM | >95% | Burkitt's Lymphoma | |
| Note: ARV-825 is included for comparison as a highly potent BRD4 degrader that utilizes a different E3 ligase. |
Signaling Pathways and Mechanisms of Action
The primary signaling pathway hijacked by VH032-based PROTACs is the VHL-mediated ubiquitination pathway, which under normal physiological conditions, regulates the levels of Hypoxia-Inducible Factor 1α (HIF-1α).
VHL/HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. In hypoxic (low oxygen) conditions, PHDs are inactive, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
References
VH032 Thiol: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of VH032 thiol, a crucial starting material for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. This compound serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC development.[1][2][3] This guide details the properties of VH032, its role in the PROTAC mechanism, relevant quantitative data, and detailed experimental protocols for its synthesis and application.
Introduction to this compound and its Role in PROTACs
This compound is a functionalized derivative of the potent VHL ligand, VH032.[4] Its chemical structure, (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, incorporates a reactive thiol group. This thiol moiety provides a convenient handle for covalent conjugation to a linker, which is subsequently attached to a ligand for a specific protein of interest (POI).
The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a significant advantage over traditional occupancy-based inhibitors.
Quantitative Data
The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. The parent molecule, VH032, demonstrates a strong interaction with the VHL E3 ligase.
| Compound | Parameter | Value | Reference |
| VH032 | Kd | 185 nM | |
| VH101 (optimized analog) | Kd | 44 nM | |
| Fluorescently Labeled VH032 | Kd | ~3 nM | |
| VH032 Analog (Compound 5) | IC50 | single-digit µM | |
| MZ1 (VH032-based PROTAC) | IC50 (VHL binding) | 43.27 nM |
Signaling Pathway and Mechanism of Action
The VHL-mediated PROTAC mechanism hijacks the natural cellular process of protein degradation through the Ubiquitin-Proteasome System (UPS). Under normal physiological conditions (normoxia), the VHL complex recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and subsequent degradation. A VHL-based PROTAC mimics this interaction to degrade a different target protein.
Caption: Mechanism of action for a VH032-based PROTAC.
Experimental Protocols
A scalable, column chromatography-free synthesis of the key intermediate, VH032 amine, has been developed, which is crucial for the efficient construction of PROTAC libraries. The general strategy involves the assembly of four key building blocks.
-
Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine: This fragment is synthesized via methods such as a palladium-catalyzed C-H arylation.
-
Sequential Amide Couplings:
-
Couple the prepared methanamine with a protected (2S,4R)-4-hydroxyproline.
-
Following deprotection, couple the resulting intermediate with a protected leucine derivative.
-
-
Final Deprotection: Removal of the final protecting group (e.g., Boc) yields VH032 amine hydrochloride.
-
Linker Attachment: The target protein ligand, functionalized with a suitable electrophile (e.g., maleimide, iodoacetamide), is reacted with this compound. The thiol group of VH032 undergoes a nucleophilic addition or substitution reaction with the electrophilic linker on the POI ligand.
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
This protocol is a standard method to quantify the degradation of the target protein induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and negative controls.
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the corresponding loading control band intensity.
Experimental and Developmental Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Structure and Application of VH032 Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 thiol is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular ubiquitin-proteasome system (UPS). It serves as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within the cell. This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of this compound in targeted protein degradation.
Core Structure and Chemical Properties
This compound is a synthetic small molecule designed to bind with high affinity to the VHL protein. Its structure incorporates a thiol (-SH) group, which provides a reactive handle for conjugation to a linker and subsequently to a ligand for a protein of interest, forming a heterobifunctional PROTAC.
Chemical Name: (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀N₄O₄S₂ | [1] |
| Molecular Weight | 490.64 g/mol | [1] |
| CAS Number | 2098836-54-3 | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMSO |
Mechanism of Action: VHL-Mediated Protein Degradation
This compound functions by hijacking the body's natural protein disposal machinery. As a VHL ligand, it forms one end of a PROTAC molecule. The other end of the PROTAC binds to a specific target protein intended for degradation. This binding event brings the target protein into close proximity with the VHL E3 ligase, leading to the formation of a ternary complex.
Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule, including the this compound moiety, is then released to repeat the cycle, acting as a catalyst for protein degradation.
Quantitative Data: Binding Affinity
Table 2: Binding Affinity of VH032 and Derivatives to VHL
| Compound | Assay | Value | Reference |
| VH032 | Kd | 185 nM | |
| BODIPY FL VH032 | Kd (TR-FRET) | 3.01 nM | |
| VH032 | IC₅₀ (TR-FRET) | 352.2 nM | |
| VH298 (a VH032 analog) | IC₅₀ (TR-FRET) | 288.2 nM | |
| MZ1 (VH032-based PROTAC) | IC₅₀ (TR-FRET) | 226.2 nM | |
| VH032 | Ki (TR-FRET) | 142.1 nM | |
| VH298 | Ki (TR-FRET) | 110.4 nM | |
| MZ1 | Ki (TR-FRET) | 79.7 nM |
Experimental Protocols
A. Generalized Synthetic Strategy for this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the provided search results. However, based on the synthesis of related VHL ligands, a generalized strategy can be outlined. The synthesis involves the coupling of four key building blocks. The thiol functionality is introduced via the use of N-Acetyl-D,L-penicillamine.
B. Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
C. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound-based PROTAC.
Materials:
-
Cells in culture
-
This compound-based PROTAC
-
MTT solution (0.5 mg/mL in phenol red-free medium)
-
DMSO
-
96-well plate
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the PROTAC for the desired duration (e.g., 48 or 96 hours).
-
-
MTT Incubation:
-
After treatment, replace the medium with fresh medium containing MTT solution.
-
Incubate the plate for 45 minutes at 37°C.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 555 nm with a reference wavelength of 690 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
D. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the formation of the ternary complex (VHL-PROTAC-Target Protein).
Materials:
-
Cells expressing the target protein and VHL (endogenously or via transfection)
-
This compound-based PROTAC
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the target protein or VHL overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting.
-
Probe the blot with antibodies against VHL and the target protein to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.
-
Conclusion
This compound is a pivotal molecule in the field of targeted protein degradation. Its well-defined structure and its ability to recruit the VHL E3 ligase make it an indispensable tool for the rational design and synthesis of potent and selective PROTACs. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound-based PROTACs and to evaluate their efficacy in degrading proteins of interest, thereby accelerating the development of novel therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to the Binding Affinity of VH032 for the von Hippel-Lindau (VHL) E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule VH032 for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a pivotal ligand for VHL, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document elucidates the non-covalent nature of the VH032-VHL interaction, presents quantitative binding data, details common experimental protocols for affinity determination, and provides visualizations of key biological and experimental processes.
The Nature of VH032-VHL Interaction: A Non-Covalent Engagement
Contrary to potential misconceptions arising from derivatives like "VH032 thiol"—a functionalized version for bioconjugation—the binding of the parent VH032 molecule to VHL is non-covalent in nature. There is no evidence to suggest a direct covalent interaction with thiol groups of cysteine residues on VHL.
The primary mechanism of VH032's action is the competitive inhibition of the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α). VH032 mimics the hydroxylated proline residue of HIF-1α, occupying its binding pocket on VHL. Co-crystal structures of the VH032-VHL complex (e.g., PDB: 4W9H) reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A critical interaction is a hydrogen bond between the hydroxyl group of VH032's hydroxyproline motif and the side chain of Serine 110 (Ser110) in the VHL binding pocket[1][2].
Quantitative Binding Affinity Data
The binding affinity of VH032 and its derivatives for the VHL complex (typically a ternary complex with Elongin B and Elongin C, denoted as VCB) has been determined using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.
| Compound | Method | Affinity Constant (K_d) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [3] |
| BODIPY FL VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM | [4] |
| Compound | Method | Inhibition Constant (K_i) | IC50 | Reference |
| VH032 | TR-FRET | 142.1 nM | 352.2 nM | |
| VH298 | TR-FRET | 110.4 nM | 288.2 nM | |
| MZ1 (VH032-based PROTAC) | TR-FRET | 79.7 nM | 226.2 nM |
Experimental Protocols for Determining Binding Affinity
Several biophysical methods are commonly employed to quantify the interaction between VH032 and VHL. Below are detailed methodologies for three standard techniques.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a widely used method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.
Principle: The fluorescence polarization of a small fluorescently labeled ligand (tracer) is low in solution due to its rapid tumbling. Upon binding to a larger protein, the tumbling rate of the complex is significantly slower, resulting in a higher fluorescence polarization signal. An unlabeled competitor molecule will displace the tracer, causing a decrease in the polarization signal, which can be used to determine the competitor's binding affinity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer that ensures the stability and activity of the VHL protein complex (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
VHL Protein Complex (VCB): Recombinantly express and purify the VCB complex. Determine the protein concentration accurately.
-
Fluorescent Tracer: Utilize a fluorescently labeled VHL ligand, such as BODIPY FL VH032. Prepare a stock solution in DMSO and dilute it in the assay buffer to a working concentration (typically around its K_d value for optimal assay sensitivity).
-
Test Compound (VH032): Prepare a stock solution of VH032 in DMSO. Create a serial dilution of the compound in the assay buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well microplate, add the VCB protein complex at a constant concentration (typically 1-2 times the K_d of the tracer).
-
Add the fluorescent tracer at a fixed concentration to all wells except for the blank.
-
Add the serially diluted VH032 or other test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VCB (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The IC50 value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [Tracer]/K_d_tracer), where [Tracer] is the concentration of the fluorescent tracer and K_d_tracer is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Detailed Methodology:
-
Sample Preparation:
-
Protein and Ligand: Prepare highly pure VCB protein complex and VH032 ligand.
-
Buffer Matching: It is critical that the protein and ligand are in an identical, well-matched buffer to minimize the heat of dilution. The buffer from the final protein purification step (dialysis buffer) should be used to dissolve the ligand. The pH of both solutions must be identical.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand. The recommended protein concentration in the sample cell is typically 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration[5].
-
-
Experimental Setup:
-
Load the VCB protein solution into the sample cell of the ITC instrument.
-
Load the VH032 solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the VH032 solution into the protein-containing sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: K_d, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic data (k_on and k_off) from which the dissociation constant (K_d) can be calculated (K_d = k_off/k_on).
Detailed Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
Immobilize the VCB protein complex (the ligand) onto the activated surface.
-
Deactivate any remaining active esters on the surface (e.g., with ethanolamine).
-
-
Analyte Binding:
-
Prepare a series of dilutions of VH032 (the analyte) in a suitable running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected K_d.
-
Inject the different concentrations of VH032 over the sensor chip surface at a constant flow rate. This is the association phase.
-
After the injection, flow the running buffer over the chip to monitor the dissociation of the VH032 from the immobilized VCB. This is the dissociation phase.
-
Between different analyte injections, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Acquisition and Analysis:
-
The SPR instrument records the binding events as a sensorgram, which plots the response units (RU) versus time.
-
The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on.
-
Mandatory Visualizations
VHL-HIF-1α Signaling Pathway
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for a Competitive Fluorescence Polarization Assay
References
- 1. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
discovery and development of VH032 thiol
An In-depth Technical Guide to the Discovery and Development of VH032 Thiol
Introduction
This compound, also known as VHL ligand 6, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a derivative of the potent VHL inhibitor, VH032, and has been specifically designed for application in the field of Targeted Protein Degradation (TPD). The defining feature of this compound is the incorporation of a thiol group, which serves as a versatile chemical handle for conjugation to ligands of target proteins, thereby enabling the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the discovery, mechanism of action, and application of this compound for professionals in drug discovery and chemical biology.
Discovery and Rationale
The development of VH032 and its derivatives stems from efforts to inhibit the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α).[3] Under normal oxygen conditions, VHL, as the substrate recognition component of the CRL2VHL E3 ligase complex, binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
Structure-guided design led to the development of VH032, a potent small molecule that binds to VHL with a dissociation constant (Kd) of 185 nM, effectively disrupting the VHL:HIF-1α interaction. To repurpose this high-affinity VHL binder for PROTAC technology, a site for linker attachment was required. The development of this compound involved the bioisosteric replacement of the tert-leucine group in the parent VH032 molecule with penicillamine. This substitution introduces a reactive thiol functionality with minimal disruption to the core binding interactions with VHL, creating an ideal building block for PROTAC synthesis.
Data Presentation
Chemical and Physical Properties
The key properties of this compound are summarized below, providing essential data for its use in chemical synthesis and experimental design.
| Property | Value | Reference(s) |
| Chemical Name | (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | |
| Molecular Formula | C₂₃H₃₀N₄O₄S₂ | |
| Molecular Weight | 490.64 g/mol | |
| CAS Number | 2098836-54-3 | |
| Purity | ≥95% (HPLC) | |
| Storage | Store at -20°C |
Biological Activity
This compound is a functionalized VHL ligand designed for PROTAC development. Its biological activity is defined by the binding affinity of its parent compound, VH032, to the VHL E3 ligase.
| Ligand | Target | Binding Affinity (Kd) | Assay Type | Reference(s) |
| VH032 (Parent) | von Hippel-Lindau (VHL) | 185 nM | Fluorescence Polarization (FP) |
Signaling Pathway and Mechanism of Action
This compound functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule comprising a ligand for an E3 ligase (this compound), a ligand for a protein of interest (POI), and a chemical linker connecting them. The PROTAC hijacks the cellular ubiquitin-proteasome system to induce the degradation of the target protein.
The mechanism proceeds as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the VHL E3 ligase (via the this compound-derived warhead) and the target protein, bringing them into close proximity to form a ternary VHL-PROTAC-POI complex.
-
Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Caption: PROTAC mechanism using a VH032-based degrader.
Experimental Protocols and Workflows
While specific, detailed protocols for this compound are proprietary to the developing labs, a general experimental workflow for the development and characterization of a PROTAC utilizing this compound can be outlined. This workflow integrates chemical synthesis with biophysical and cellular assays.
Generalized Experimental Workflow
-
PROTAC Synthesis :
-
Objective : To conjugate this compound to a target protein ligand via a chemical linker.
-
Methodology : The thiol group of this compound is typically reacted with a linker containing a thiol-reactive electrophile (e.g., a maleimide or iodoacetamide). The other end of the linker is then conjugated to the ligand for the protein of interest. Purification is performed using techniques like High-Performance Liquid Chromatography (HPLC).
-
-
Binding Affinity Assays :
-
Objective : To confirm that the synthesized PROTAC retains high-affinity binding to both VHL and the target protein.
-
Methodologies :
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A sensitive assay to measure the binding of the PROTAC to VHL. A fluorescently labeled VHL construct (e.g., GST-VCB complex with a terbium-labeled anti-GST antibody) is incubated with the PROTAC.
-
Surface Plasmon Resonance (SPR) : Used to determine the kinetics (kon, koff) and affinity (Kd) of the PROTAC binding to immobilized VHL or the target protein.
-
Isothermal Titration Calorimetry (ITC) : Measures the thermodynamic parameters of binding between the PROTAC and its targets in solution.
-
-
-
Cellular Degradation Assays :
-
Objective : To quantify the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
-
Methodologies :
-
Western Blotting : A standard immunoassay to visualize and semi-quantify the reduction in target protein levels after treating cells with the PROTAC at various concentrations and time points.
-
Quantitative Mass Spectrometry (MS) : Provides an unbiased and global view of changes in the proteome following PROTAC treatment, confirming the selectivity of the degrader.
-
In-Cell Target Engagement Assays (e.g., NanoBRET™) : Measures the ability of the PROTAC to form the ternary complex inside living cells.
-
-
Caption: General workflow for developing a this compound-based PROTAC.
Conclusion
This compound represents a pivotal tool in the advancement of targeted protein degradation. Its design is a prime example of structure-guided optimization, converting a potent PPI inhibitor into a functional building block for creating PROTACs. The presence of the thiol group provides a reliable conjugation point, enabling the synthesis of a diverse range of degraders against various protein targets. For researchers in drug development, this compound offers a validated, high-affinity E3 ligase handle, significantly streamlining the discovery pipeline for novel therapeutics based on the PROTAC modality.
References
An In-depth Technical Guide to the Chemical Properties and Stability of VH032 Thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032 thiol is a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The chemical properties and stability of this compound are paramount to its effective use in the synthesis of stable and efficacious PROTACs. This guide provides a comprehensive overview of the core chemical properties, stability profile, and relevant experimental protocols for this compound, intended to support researchers in the field of targeted protein degradation.
Core Chemical Properties
This compound, systematically named (2S,4R)-1-((R)-2-acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a synthetic molecule designed to bind to the VHL E3 ubiquitin ligase.[1] Its structure incorporates a thiol group, providing a reactive handle for conjugation to a target protein ligand via a linker, a key step in PROTAC synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for understanding the molecule's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀N₄O₄S₂ | |
| Molecular Weight | 490.64 g/mol | |
| CAS Number | 2098836-54-3 | |
| Appearance | White to light yellow solid | MedChemExpress |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Predicted pKa | Thiol group: ~9-10; Amide groups: Neutral | General Chemical Knowledge |
| Predicted logP | ~2.5 - 3.5 | Computational Prediction |
Solubility
The solubility of this compound is a critical factor for its handling, formulation, and biological testing. Detailed solubility information is provided in Table 2. It is highly soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays or in vivo studies, co-solvents and formulation strategies are necessary.
| Solvent / Formulation | Solubility | Source |
| DMSO | ≥ 50 mg/mL (101.91 mM) (ultrasonication may be required) | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL (9.27 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.10 mM) | MedChemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.10 mM) | MedChemExpress |
Stability Profile
Understanding the stability of this compound under various conditions is crucial for its storage, handling, and the design of robust experimental protocols.
Storage and Handling
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Degradation Pathways
The primary chemical liabilities of this compound are the thiol and amide functionalities. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species. This process can be accelerated by exposure to air, certain metal ions, and light. The amide bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.
A proposed logical workflow for investigating the degradation of this compound is presented below.
Caption: Workflow for investigating this compound degradation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the coupling of four key building blocks. A generalized synthetic scheme is presented below. For a detailed, multi-gram scale synthesis of the closely related VH032 amine, which can be a precursor, refer to the work by Bai et al. (2021). The final step to obtain this compound involves the introduction of the thiol group, often from a protected precursor.
A high-level overview of the synthetic strategy is illustrated in the following diagram.
Caption: Key steps in the synthesis of this compound.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and sample at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and sample at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample of this compound and a solution sample in a temperature-controlled oven at 60°C.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see section 3.3).
-
Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products. The following is a proposed starting method that can be optimized.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A suggested gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode array detector scanning from 200-400 nm; monitor at a wavelength of maximum absorbance for this compound (e.g., ~254 nm or ~280 nm). |
| Injection Volume | 10 µL |
Signaling Pathway and Mechanism of Action
This compound functions as a VHL ligand, a key component in the formation of a ternary complex in PROTAC-mediated protein degradation. The thiol group allows for its conjugation to a ligand for a protein of interest (POI). The resulting PROTAC then brings the POI into proximity with the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
The signaling pathway is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. A thorough understanding of its chemical properties, solubility, and stability is essential for its effective application in research and drug discovery. This guide provides a foundational understanding and practical protocols to aid scientists in their work with this important molecule. Further investigation into the specific degradation products and kinetics under various conditions will continue to enhance the rational design of next-generation protein degraders.
References
The Thiol Group in VH032: A Linchpin for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The functionalization of VH032 with a thiol group creates a versatile chemical handle for the conjugation of linkers and, subsequently, target protein ligands. This guide provides a comprehensive overview of the function of the thiol group in VH032, detailing its role in PROTAC synthesis, the chemistry of its conjugation, and the experimental protocols necessary for its successful implementation. We further present quantitative data on VH032 and its derivatives and visualize the key signaling pathways and experimental workflows.
Introduction to VH032 and the Role of the Thiol Group
VH032 is a small molecule that competitively binds to the VHL E3 ubiquitin ligase, disrupting the VHL/HIF-1α interaction.[1] This property has been harnessed in the field of targeted protein degradation. By incorporating VH032 into a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to selectively degrade proteins of interest.
The introduction of a thiol (-SH) group to the VH032 scaffold, creating "VH032 thiol," provides a nucleophilic handle for covalent modification. This functionalization is pivotal for the construction of PROTACs, as it allows for the stable attachment of a linker, which in turn is connected to a ligand for a specific target protein. The thiol group's reactivity and selectivity make it an ideal conjugation point, enabling the synthesis of a diverse range of PROTAC molecules.
Quantitative Data on VH032 and its Derivatives
The binding affinity of VH032 and the efficacy of the resulting PROTACs are critical parameters in their development. The following tables summarize key quantitative data from the literature.
| Compound | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM | Not Specified |
| VH032 derivative (AT1) | Not Specified | Not Specified |
| VH032-based PROTAC (CM11) | Not Specified | Not Specified |
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| AT1 | Brd4BD2 | Not Specified | >90% | Not Specified |
| CM11 | VHL | Not Specified | Not Specified | Not Specified |
| MZ1 (JQ1-linker-VH032) | BRD4 | <100 nM | >90% | HeLa, 22Rv1 |
Signaling Pathway of a VH032-Based PROTAC
A VH032-based PROTAC orchestrates the degradation of a target protein by bringing it into proximity with the VHL E3 ligase complex. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Signaling pathway of a VH032-based PROTAC.
Experimental Protocols
Synthesis of this compound (Penicillamine Derivative)
This protocol describes a plausible synthetic route for this compound, where the tert-leucine residue of VH032 is replaced with D-penicillamine. This modification introduces the key thiol functionality.
Materials:
-
Fmoc-D-Pen(Trt)-OH (Fmoc- and trityl-protected D-penicillamine)
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)
-
4-(4-methylthiazol-5-yl)benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Coupling of Boc-Hyp-OH and 4-(4-methylthiazol-5-yl)benzylamine:
-
Dissolve Boc-Hyp-OH (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes.
-
Add 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq) and stir at room temperature overnight.
-
Extract the product with ethyl acetate and wash with brine.
-
Purify the crude product by flash chromatography to yield Boc-Hyp-benzylamine intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the amine salt.
-
-
Coupling of Fmoc-D-Pen(Trt)-OH:
-
Dissolve Fmoc-D-Pen(Trt)-OH (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir for 10 minutes.
-
Add the deprotected Hyp-benzylamine intermediate (1.0 eq) and stir at room temperature overnight.
-
Purify the product by flash chromatography.
-
-
Fmoc and Trityl Deprotection:
-
Dissolve the Fmoc-protected intermediate in a 20% solution of piperidine in DMF and stir for 1 hour.
-
Concentrate the reaction mixture and purify the crude product.
-
Dissolve the purified product in a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Stir at room temperature for 2-3 hours.
-
Precipitate the product by adding cold diethyl ether.
-
Purify the final this compound product by reverse-phase HPLC.
-
Thiol-Maleimide Conjugation of this compound to a Linker
This protocol details the conjugation of this compound to a maleimide-functionalized linker, a common strategy for PROTAC synthesis.
Materials:
-
This compound
-
Maleimide-functionalized linker (e.g., Maleimide-PEG4)
-
Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds)
-
HPLC for purification and analysis
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of DMSO.
-
Dissolve the maleimide-functionalized linker in the degassed reaction buffer.
-
-
Reduction of Disulfides (Optional):
-
If disulfide formation of this compound is suspected, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound solution to the linker solution. A 1.2 to 2-fold molar excess of the maleimide linker is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
-
Purification and Characterization:
-
Purify the VH032-linker conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry (e.g., LC-MS).
-
Experimental Workflows
PROTAC Synthesis Workflow
The synthesis of a VH032-based PROTAC is a multi-step process involving the synthesis of the individual components and their subsequent conjugation.
Caption: General workflow for the synthesis of a VH032-based PROTAC.
PROTAC-induced Protein Degradation Assay Workflow
Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be evaluated.
Caption: Workflow for assessing PROTAC-induced protein degradation.
Conclusion
The functionalization of VH032 with a thiol group is a cornerstone of modern PROTAC design. This chemical handle provides a reliable and efficient means of constructing bifunctional molecules capable of inducing targeted protein degradation. The experimental protocols and workflows detailed in this guide offer a framework for the synthesis, conjugation, and evaluation of VH032-based PROTACs. As research in targeted protein degradation continues to advance, the strategic use of the thiol group in VH032 and other E3 ligase ligands will undoubtedly play a central role in the development of novel therapeutics.
References
An In-depth Technical Guide to VH032 Thiol for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 thiol is a functionalized ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system (UPS). It serves as a foundational building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1]
This technical guide provides a comprehensive overview of this compound, its mechanism of action in inducing protein ubiquitination, and detailed experimental protocols for its application in research and drug development.
Core Concepts: The PROTAC Mechanism
PROTACs operate by hijacking the cell's natural protein disposal machinery. A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as this compound for VHL), and a linker that connects the two.[1] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is the critical first step in this process. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
This compound: A Key VHL Ligand
This compound is a derivative of the potent VHL inhibitor VH032. The thiol group provides a convenient attachment point for a linker, allowing for the conjugation of a wide variety of target protein ligands. This modularity makes this compound a versatile tool for the development of novel PROTACs against diverse protein targets.
Chemical Structure of this compound:
-
Chemical Name: (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[2]
-
Molecular Formula: C₂₃H₃₀N₄O₄S₂[2]
-
Molecular Weight: 490.64 g/mol
-
CAS Number: 2098836-54-3
Quantitative Data: A Case Study with MZ1
To illustrate the application and efficacy of this compound-based PROTACs, we will use MZ1 as a case study. MZ1 is a well-characterized PROTAC that links a derivative of VH032 to JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, thereby targeting BRD4 for degradation.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| MZ1 | BRD4 | HeLa | < 100 | Not specified | |
| BRD4 | H661 | 8 | Not specified | ||
| BRD4 | H838 | 23 | Not specified | ||
| BRD4 | LS174t | Not specified | Complete degradation at 100 nM | ||
| BRD2/3 | H661, H838 | Complete degradation at 2 µM | Not specified |
| Compound | Target Bromodomain | K_d_ (nM) | Reference(s) |
| MZ1 | BRD2 (BD1/2) | 307/228 | |
| BRD3 (BD1/2) | 119/115 | ||
| BRD4 (BD1/2) | 382/120 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Western Blot for Protein Degradation
This protocol is adapted for assessing the degradation of BRD4 in HeLa cells treated with MZ1.
Materials:
-
HeLa cells
-
MZ1 (or other this compound-based PROTAC)
-
DMSO (vehicle control)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of MZ1 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-BRD4, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-Elongin B-Elongin C (VCB) complex
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
VCB complex (e.g., 200 nM)
-
Target protein (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at desired concentration)
-
-
Include negative controls (e.g., no PROTAC, no E1, no E3).
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 2 mM to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein to detect the formation of higher molecular weight polyubiquitinated species.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the kinetics and affinity of the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant VCB complex (biotinylated for immobilization)
-
Recombinant target protein (e.g., BRD4)
-
This compound-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VCB to determine the binary binding affinity.
-
Inject a series of concentrations of the target protein over the immobilized VCB to check for non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VCB. The increase in response compared to the binary interactions indicates the formation of the ternary complex.
-
Alternatively, co-inject the target protein and PROTAC over the VCB surface.
-
-
Data Analysis:
-
Analyze the sensorgrams using the instrument's software to determine the association (k_on_) and dissociation (k_off_) rates, and calculate the equilibrium dissociation constant (K_D_) for the ternary complex.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of the PROTAC within intact cells.
Materials:
-
Cells expressing the target protein
-
This compound-based PROTAC
-
DMSO
-
PBS
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle (DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis:
-
Analyze the amount of soluble target protein in the supernatant by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Proteasome Activity Assay
This assay confirms that the observed protein degradation is proteasome-dependent.
Materials:
-
Cells treated with the PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Western blot reagents
-
Commercially available proteasome activity assay kit (optional)
Procedure:
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add the PROTAC and incubate for the desired time.
-
Include controls with PROTAC alone and vehicle alone.
-
-
Analysis:
-
Lyse the cells and perform a Western blot for the target protein.
-
If the PROTAC-induced degradation is blocked by the proteasome inhibitor, it confirms that the degradation is proteasome-mediated.
-
Alternatively, use a fluorogenic peptide substrate-based kit to measure the chymotrypsin-like activity of the proteasome in cell lysates.
-
Conclusion
This compound is a powerful and versatile tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and validation of novel this compound-based PROTACs. By understanding the underlying principles and employing these methodologies, researchers can effectively advance their drug discovery and chemical biology programs.
References
Methodological & Application
Application Notes and Protocols: VH032 Thiol Conjugation to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. VH032 is a potent ligand that binds to VHL and is widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[5] This targeted protein degradation strategy is a promising therapeutic modality in drug development.
A common and effective method for synthesizing PROTACs and other protein bioconjugates is through the formation of a stable thioether bond between a thiol-containing molecule and a maleimide-activated protein. This protocol details the conjugation of a thiol-functionalized VH032 derivative to a target protein ligand that has been modified to contain a maleimide group. The sulfhydryl group of the VH032 derivative reacts with the maleimide group on the target protein ligand via a Michael addition reaction, forming a stable covalent bond.
These application notes provide a comprehensive protocol for the conjugation of a thiol-containing VH032 derivative to a maleimide-activated target protein ligand, purification of the resulting conjugate, and methods for its characterization.
Signaling Pathway and Mechanism of Action
VH032 functions by mimicking the binding of the hypoxia-inducible factor-1α (HIF-1α) to VHL, thereby acting as a VHL/HIF-1α interaction inhibitor. In the context of a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase complex. Once the PROTAC brings the VHL complex into proximity with a target protein (bound by the other end of the PROTAC), the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides a detailed methodology for the conjugation of a thiol-functionalized VH032 derivative to a maleimide-activated target protein ligand.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| VH032-thiol derivative | R&D Systems | 6918 |
| Maleimide-activated Target Protein Ligand | Custom Synthesis | N/A |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 77720 |
| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher | AM9625 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Deionized Water (ddH₂O) | In-house | N/A |
| Nitrogen or Argon Gas | Airgas | N/A |
Protocol 1: Preparation of Reagents
-
Conjugation Buffer (1X PBS, pH 7.2-7.4): Prepare 1X PBS by diluting 10X PBS with ddH₂O. Degas the buffer by vacuum filtration or by bubbling with nitrogen or argon gas for at least 15 minutes.
-
TCEP Stock Solution (100 mM): Dissolve an appropriate amount of TCEP in degassed ddH₂O to a final concentration of 100 mM. Prepare this solution fresh before use.
-
VH032-thiol Stock Solution (10 mM): Allow the vial of VH032-thiol to warm to room temperature. Dissolve the VH032-thiol in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
Protocol 2: Reduction of Disulfide Bonds in Target Protein (Optional)
This step is necessary if the target protein has intramolecular disulfide bonds that may hinder conjugation.
-
Dissolve the maleimide-activated target protein ligand in degassed Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Add TCEP stock solution to the protein solution to a final concentration of 1-5 mM (a 10-100 fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
Protocol 3: Thiol Conjugation of VH032 to Target Protein Ligand
Caption: General workflow for VH032 thiol conjugation.
-
Immediately after preparing the maleimide-activated target protein ligand solution (with or without the reduction step), add the VH032-thiol stock solution. A 10-20 fold molar excess of VH032-thiol to the target protein ligand is recommended as a starting point.
-
Gently mix the reaction solution and flush the headspace of the reaction vial with nitrogen or argon gas.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
Protocol 4: Purification of the VH032-Target Protein Ligand Conjugate
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with Conjugation Buffer.
-
Load the conjugation reaction mixture onto the SEC column.
-
Elute the conjugate with Conjugation Buffer. The VH032-target protein ligand conjugate will elute first, followed by the smaller, unreacted VH032-thiol.
-
Collect fractions and analyze by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Protocol 5: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated target protein ligand.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and confirm the successful conjugation of VH032.
-
Functional Assays: Perform relevant functional assays to ensure that the conjugation has not compromised the activity of the target protein ligand or the VHL-binding affinity of the VH032 moiety.
Data Presentation
The success of the conjugation reaction can be quantified by determining the degree of labeling (DOL), which is the average number of VH032 molecules conjugated to each target protein ligand molecule.
Table 1: Representative Conjugation Reaction Parameters and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Target Protein Conc. (mg/mL) | 2 | 2 | 5 |
| VH032:Protein Molar Ratio | 10:1 | 20:1 | 15:1 |
| Reaction Time (hours) | 2 | 2 | 16 (overnight) |
| Reaction Temperature (°C) | 25 (Room Temp) | 25 (Room Temp) | 4 |
| Result | |||
| Conjugation Efficiency (%) | ~75% | ~90% | ~85% |
| Degree of Labeling (DOL) | 1.1 | 1.5 | 1.3 |
| Yield of Purified Conjugate (mg) | 1.6 | 1.8 | 4.3 |
Note: The data presented in this table are illustrative and the optimal conditions should be determined empirically for each specific target protein ligand.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Hydrolysis of maleimide group | Ensure the pH of the conjugation buffer is between 7.0 and 7.5. Prepare maleimide-activated protein immediately before use. | |
| Insufficient molar excess of VH032-thiol | Increase the molar ratio of VH032-thiol to the target protein ligand. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture below 10%. |
| Protein instability at reaction conditions | Perform the conjugation at 4°C. Screen different buffers and pH values. | |
| Non-specific Labeling | Reaction with other nucleophilic residues | Ensure the pH is not above 7.5, as higher pH can lead to reaction with amines. |
Logical Relationships in Thiol Conjugation
Caption: Chemical logic of this compound conjugation.
References
Designing Potent and Selective PROTACs using VH032 Thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[2] VH032 is a potent and selective ligand for VHL, with a binding affinity (Kd) of 185 nM, that effectively disrupts the VHL:HIF-1α interaction.[3][4] Functionalized versions of VH032, such as VH032 thiol, provide a versatile handle for the conjugation of a linker and a warhead, facilitating the synthesis of novel PROTACs.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs utilizing this compound. Detailed protocols for key experiments are provided to enable researchers to effectively develop and characterize novel protein degraders.
PROTAC Mechanism of Action
The fundamental mechanism of a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Design and Synthesis of this compound-Based PROTACs
The design of a successful PROTAC requires careful consideration of the target protein ligand (warhead), the linker, and the E3 ligase ligand. The choice of warhead will depend on the target protein and should ideally possess a suitable vector for linker attachment that does not significantly compromise its binding affinity. The linker is a critical component that influences the stability and efficacy of the ternary complex. Linker length and composition can impact cellular permeability and solubility.
Protocol 1: Synthesis of a this compound-Based PROTAC via Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating this compound to a maleimide-functionalized linker attached to a warhead.
Materials:
-
This compound
-
Maleimide-functionalized warhead-linker construct
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed
-
Inert gas (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the maleimide-functionalized warhead-linker construct in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the degassed reaction buffer.
-
-
Conjugation Reaction:
-
Slowly add the dissolved warhead-linker construct to the this compound solution with gentle stirring. A typical molar ratio is a slight excess of the maleimide construct (e.g., 1.1 to 1.5 equivalents).
-
Flush the reaction vessel with an inert gas, seal, and protect from light.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by LC-MS to observe the formation of the desired PROTAC product and the consumption of the starting materials.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
-
In Vitro Evaluation of VH032-Based PROTACs
A series of in vitro assays are essential to characterize the biological activity of newly synthesized PROTACs. These assays assess the PROTAC's ability to bind to its targets, induce the formation of a ternary complex, and ultimately lead to the degradation of the target protein in a cellular context.
Protocol 2: Target Protein Degradation Assay (Western Blot) for DC50 and Dmax Determination
This protocol outlines the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC, allowing for the determination of key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Binary and Ternary Complex Affinity Measurement by Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique to measure the binding affinities of the PROTAC to its individual targets (binary complexes) and the formation of the ternary complex.
Materials:
-
Fluorescently labeled tracer for the target protein or VHL
-
Purified target protein and VHL E3 ligase complex
-
PROTAC compound
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
Binary Binding Affinity (PROTAC to Target Protein):
-
Titrate the PROTAC against a fixed concentration of the fluorescently labeled tracer and the target protein.
-
Measure the change in fluorescence polarization.
-
Calculate the binding affinity (Kd) by fitting the data to a suitable binding model.
-
-
Binary Binding Affinity (PROTAC to VHL):
-
Similarly, titrate the PROTAC against a fluorescently labeled tracer for VHL and the VHL complex to determine the binding affinity.
-
-
Ternary Complex Formation:
-
Pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., VHL).
-
Titrate the other protein (target protein) into this mixture.
-
Measure the change in fluorescence polarization to assess the formation of the ternary complex.
-
The cooperativity of ternary complex formation can be determined by comparing the binding affinities in the binary and ternary states.
-
Quantitative Data for VH032-Based PROTACs
The following tables summarize key quantitative data for selected VH032-based PROTACs targeting the BET bromodomain protein BRD4.
Table 1: Degradation Potency of VH032-Based BRD4 PROTACs
| PROTAC | Warhead | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | JQ1 | 3-unit PEG | H661 | 8 | >90 | |
| MZ1 | JQ1 | 3-unit PEG | H838 | 23 | >90 | |
| AT1 | JQ1 | Thioether | HeLa | >1000 | ~20 | |
| ARV-771 | OTX015 | 8-atom | 22Rv1 | <5 | >90 |
Table 2: Binding Affinities of MZ1
| Binding Interaction | Technique | Kd (nM) | Reference |
| MZ1 to BRD4 (BD2) | ITC | 15 | |
| MZ1 to VCB Complex | ITC | 66 | |
| Ternary Complex (BRD4:MZ1:VCB) | ITC | 3.7 |
Table 3: Permeability of Selected VH032-Based PROTACs
| Compound | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Reference |
| MZ1 (7) | 0.6 | |
| MZ series analog (8) | 0.03 | |
| MZ series analog (9) | 0.006 | |
| AT series analog (15) | 0.005 | |
| AT series analog (17) | 0.002 |
Conclusion
The use of this compound as a starting point for PROTAC synthesis provides a robust platform for the development of potent and selective protein degraders. The protocols and data presented in these application notes offer a comprehensive resource for researchers in the field of targeted protein degradation. By systematically applying these methodologies, scientists can efficiently design, synthesize, and characterize novel VH032-based PROTACs for a wide range of therapeutic targets. Careful optimization of the warhead, linker, and E3 ligase engagement is crucial for achieving desired pharmacological properties, including high degradation potency, selectivity, and favorable pharmacokinetic profiles.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: VH032 Thiol Linker Chemistry and Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemistry, design, and application of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with a specific focus on its functionalization with thiol-containing linkers for the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to VH032 and PROTAC Technology
VH032 is a potent and selective small molecule ligand for the VHL E3 ubiquitin ligase, with a binding affinity (Kd) of approximately 185 nM.[1] It is a crucial component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (like VH032 for VHL), and a chemical linker that connects the two. By bringing the target protein in proximity to the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the target protein for degradation.
The use of a thiol group on the linker provides a versatile handle for conjugation to a variety of target protein ligands, often through reactions like thiol-maleimide coupling or thiol-ene "click" chemistry. This approach allows for the modular and efficient synthesis of a diverse range of PROTACs.
Quantitative Data for VH032-Based PROTACs
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce the degradation of the target protein. The following table summarizes key quantitative parameters for VH032 and representative VH032-based PROTACs targeting the bromodomain-containing protein 4 (BRD4).
| Compound/PROTAC | Target | E3 Ligase | Binding Affinity (Kd) to VHL | Binding Affinity (Kd) to Target | Degradation (DC50) | Max Degradation (Dmax) |
| VH032 | VHL | - | 185 nM[1] | - | - | - |
| Representative BRD4 PROTACs | ||||||
| MZ1 (JQ1-linker-VH032) | BRD4 | VHL | ~1.5 µM (in cells)[2] | ~100 nM (JQ1 to BRD4) | <5 nM[3] | >90%[4] |
| ARV-771 (BETi-linker-VH032) | BRD2/3/4 | VHL | Not explicitly stated for PROTAC | Not explicitly stated for PROTAC | <5 nM | >90% |
| VH032-thiol based BRD4 PROTAC (representative) | BRD4 | VHL | Expected in low µM range | Dependent on warhead | Potent, often in nM range | Typically >80% |
Note: The binding affinity of the VH032 moiety within a PROTAC to VHL can be influenced by the linker and the target-binding ligand. Similarly, the DC50 and Dmax values are highly dependent on the specific linker, warhead, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Thiol-Maleimide Conjugation
This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating a VH032-thiol linker to a maleimide-functionalized JQ1, a known BRD4 inhibitor.
Materials:
-
VH032-thiol derivative (e.g., VH032-thiol-C6-NH2, available from commercial suppliers)
-
JQ1-maleimide derivative (can be synthesized from JQ1-acid and a maleimide-containing amine linker)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation of VH032-thiol: If the thiol group is protected or has formed a disulfide, it may need to be reduced. Dissolve the VH032-thiol derivative in DMF. If reduction is necessary, add a 10-fold molar excess of TCEP and stir at room temperature for 30 minutes. TCEP is compatible with maleimide chemistry and does not need to be removed.
-
Preparation of JQ1-maleimide: Dissolve the JQ1-maleimide derivative in anhydrous DMF.
-
Conjugation Reaction: To the solution of VH032-thiol, add the JQ1-maleimide solution in a 1:1.1 molar ratio (VH032-thiol:JQ1-maleimide). Add 3 equivalents of DIPEA to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Purification: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO) and purify the PROTAC by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Lyophilize the pure fractions to obtain the final PROTAC as a solid. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Protocol 2: In vitro BRD4 Degradation Assay
This protocol outlines a method to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., HeLa or MCF7).
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized BRD4 PROTAC
-
DMSO (for stock solutions)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (a known BRD4 degrader, if available). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation for each PROTAC concentration relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
Visualizations
PROTAC Mechanism of Action
Caption: General workflow of PROTAC-induced protein degradation.
BRD4 Degradation Signaling Pathway
Caption: Downstream effects of BRD4 degradation by a VH032-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a VH032-thiol based PROTAC.
References
Application Note: VH032 Thiol-Maleimide Conjugation Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a critical role in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The conjugation of VH032 to a target-binding ligand is a key step in PROTAC synthesis. Thiol-maleimide conjugation is a widely used method for covalently linking molecules due to its high efficiency and selectivity for cysteine residues under mild conditions.[5] This protocol details the conjugation of a thiol-modified VH032 derivative to a maleimide-activated protein, a common strategy in the development of novel therapeutics.
The reaction, a Michael addition, involves the nucleophilic attack of a thiol group on the electron-deficient double bond of the maleimide, forming a stable thioether bond. This "click chemistry" reaction is favored for its rapid kinetics and ability to proceed in aqueous solutions at neutral pH.
Mechanism of Action: VH032 and VHL
VH032 functions by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated on proline residues, allowing it to be recognized and bound by the VHL E3 ligase complex. This leads to the ubiquitination and proteasomal degradation of HIF-1α. By binding to VHL, VH032 prevents this interaction, leading to the stabilization of HIF-1α and the activation of hypoxic response pathways. In the context of PROTACs, the VH032 moiety serves to recruit the VHL E3 ligase to a new protein of interest for degradation.
Figure 1: Simplified signaling pathway of HIF-1α regulation by VHL and the inhibitory action of VH032.
Experimental Protocols
This protocol describes the conjugation of a hypothetical thiol-containing VH032 derivative (VH032-SH) to a maleimide-activated protein of interest (POI-maleimide).
Materials and Reagents
-
VH032-thiol (VH032-SH)
-
Maleimide-activated Protein of Interest (POI-maleimide)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sephadex G-25 desalting column
-
Reaction tubes
-
Orbital shaker
Protocol Steps
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of VH032-SH in anhydrous DMSO. Vortex to ensure complete dissolution.
-
Dissolve the POI-maleimide in degassed PBS buffer (pH 7.2-7.5) to a final concentration of 1-5 mg/mL. The buffer should be free of any thiol-containing compounds.
-
If the protein to be conjugated has disulfide bonds that need to be reduced to expose a thiol group for an alternative conjugation strategy, treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature prior to conjugation. Note: For this protocol, we assume the protein is already maleimide-activated.
-
-
Conjugation Reaction:
-
In a reaction tube, add the POI-maleimide solution.
-
Add the VH032-SH stock solution to the protein solution to achieve a 10-20 fold molar excess of the VH032-thiol.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiol.
-
-
Purification of the Conjugate:
-
Following incubation, purify the VH032-POI conjugate from unreacted VH032-SH and other reaction components.
-
Equilibrate a Sephadex G-25 desalting column with degassed PBS buffer.
-
Apply the reaction mixture to the column and elute with PBS buffer.
-
Collect fractions and monitor the elution of the protein conjugate by measuring absorbance at 280 nm. The first peak to elute will be the high molecular weight conjugate.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the conjugation efficiency.
-
For short-term storage, the conjugate can be kept at 4°C for up to one week. For long-term storage, add a cryoprotectant like glycerol to 50% and store at -20°C or -80°C.
-
Figure 2: Experimental workflow for the thiol-maleimide conjugation of VH032-SH to a maleimide-activated protein.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the VH032 thiol-maleimide conjugation.
Table 1: Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | Maintains thiol reactivity while minimizing maleimide hydrolysis. |
| Temperature | 4°C or Room Temp. | Lower temperatures can reduce side reactions. |
| Reaction Time | 2 - 16 hours | Longer incubation times can increase yield. |
| Molar Ratio (VH032-SH:Protein) | 10:1 to 20:1 | A molar excess of the smaller molecule drives the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | Optimal concentration for efficient conjugation. |
Table 2: Characterization of Conjugate
| Analysis Method | Expected Result | Purpose |
| SDS-PAGE | Shift in molecular weight of the protein band | Confirmation of covalent modification |
| Mass Spectrometry | Increase in mass corresponding to the addition of VH032-SH | Precise determination of conjugation stoichiometry |
| Functional Assay | Maintained or enhanced biological activity | Verification that conjugation does not impair protein function |
Conclusion
The thiol-maleimide conjugation method provides a robust and efficient strategy for the synthesis of VH032-protein conjugates. The protocol outlined in this application note offers a general framework that can be optimized for specific proteins and applications. Careful control of reaction conditions and thorough characterization of the final product are essential for successful outcomes in the development of novel PROTACs and other targeted therapeutics. While the thioether bond formed is generally stable, it's important to be aware of potential retro-Michael reactions that can lead to payload exchange, particularly in environments with high concentrations of other thiols. Further research into stabilizing the maleimide-thiol linkage may be beneficial for certain applications.
References
VH032 Thiol: A Comprehensive Guide to Storage, Handling, and Application in PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
VH032 thiol is a key functionalized von Hippel-Lindau (VHL) E3 ligase ligand, integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a revolutionary class of molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins.[3][4] this compound serves as a building block in the synthesis of PROTACs, enabling the recruitment of the VHL E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This document provides detailed protocols and application notes for the proper storage, handling, and utilization of this compound in your research endeavors.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Store in a dry, dark place. |
| 4°C | Short-term | Stored under argon. | |
| 0 - 4°C | Days to weeks | Dry, dark environment. | |
| In Solvent | -80°C | 6 months | Stored under argon, prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | Stored under argon, prevent repeated freeze-thaw cycles. |
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Weight | 490.64 g/mol |
| Formula | C₂₃H₃₀N₄O₄S₂ |
| Appearance | White to light yellow solid |
| Purity | ≥95% (HPLC) |
| Solubility in DMSO | ≥ 50 mg/mL (101.91 mM) |
| In Vivo Formulation 1 | ≥ 4.55 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil |
Experimental Protocols
Personal Protective Equipment (PPE)
Due to the thiol group, VH032 may have a strong, unpleasant odor. Always handle this compound in a well-ventilated fume hood and wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Preparation of Stock Solutions
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Use newly opened, anhydrous grade Dimethyl Sulfoxide (DMSO) for the preparation of a high-concentration stock solution. Hygroscopic DMSO can significantly impact solubility.
-
Dissolution: Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mg/mL). If necessary, use ultrasonic agitation to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the vials are tightly sealed.
General Protocol for Handling Thiol-Containing Compounds
Thiol compounds can be noxious and require specific handling procedures to neutralize odors and prevent contamination.
-
Work Area: ALWAYS conduct all manipulations of this compound and its solutions within a certified chemical fume hood.
-
Decontamination: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in a designated container within the fume hood. All glassware, stir bars, and other equipment that come into contact with this compound should be immediately submerged in the bleach bath after use to oxidize the thiol group and neutralize the odor.
-
Waste Disposal:
-
Liquid Waste: Quench any reactions containing this compound with an excess of bleach solution before disposal. The resulting oxidized, non-volatile waste should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and paper towels, should be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for a PROTAC synthesized using this compound and a general experimental workflow for its application.
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: General experimental workflow for PROTAC validation.
References
- 1. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block [bio-techne.com]
- 2. VH 032, thiol | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: VH032 Thiol Solubility for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: VH032 thiol is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Proper solubilization is critical for its application in in vitro experiments to ensure accurate and reproducible results. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and its application in cell-based assays.
Product Information
| Parameter | Value |
| Compound Name | This compound (VHL ligand 6) |
| CAS Number | 2098836-54-3[1] |
| Molecular Formula | C₂₃H₃₀N₄O₄S₂ |
| Molecular Weight | 490.64 g/mol |
| Appearance | White to light yellow solid |
Solubility Data
This compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous solutions. The following tables summarize the solubility data for this compound and the related parent compound, VH032.
Table 1: Solubility of this compound
| Solvent/System | Concentration | Molarity (Approx.) | Notes | Source |
| DMSO | 50 mg/mL | 101.91 mM | Requires sonication. Use newly opened, anhydrous DMSO for best results as it is hygroscopic. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.55 mg/mL | ≥ 9.27 mM | Formulation for a clear solution, primarily for in vivo use but demonstrates co-solvent utility. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.10 mM | Formulation for a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.10 mM | Formulation for a clear solution. |
Table 2: Solubility of Related Compound VH032
| Solvent/System | Concentration | Molarity (Approx.) | Notes | Source |
| DMSO | 100 mg/mL | 211.60 mM | Requires sonication. Use newly opened, anhydrous DMSO. | |
| DMSO | 90 mg/mL | 190.4 mM | Sonication is recommended. |
Experimental Protocols
Protocol for Preparation of High-Concentration Stock Solution (100 mM in DMSO)
Objective: To prepare a high-concentration, stable stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, use 49.06 mg of this compound.
-
Add the calculated volume of anhydrous DMSO. For a 100 mM solution from 49.06 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain. If precipitation occurs, gentle heating (37°C) and further sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store under an inert gas like argon.
Protocol for Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration remains non-toxic.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep the final concentration at or below 0.1% for sensitive or primary cells.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) to treat a parallel set of cells.
-
This compound may precipitate when diluted into aqueous media. It is crucial to perform serial dilutions and add the solution to the medium with gentle mixing.
Procedure:
-
Thaw the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in a culture well containing 1 mL of medium, with a final DMSO concentration of 0.1%:
-
Step A (Intermediate Dilution): Prepare a 10 mM intermediate solution by diluting 1 µL of the 100 mM stock into 9 µL of anhydrous DMSO.
-
Step B (Final Addition): Add 1 µL of the 10 mM intermediate solution directly to the 1 mL of cell culture medium in the well. Mix immediately by gently swirling the plate. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Alternatively, prepare a 100X working stock in culture medium (e.g., 1 mM for a final 10 µM concentration). Add 10 µL of this 100X stock to 990 µL of medium in the well. This method helps pre-dilute the DMSO.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a co-solvent system or reducing the final compound concentration.
Visualization of Pathways and Workflows
VHL/HIF-1α Signaling Pathway Inhibition
VH032 functions as a VHL ligand, inhibiting the interaction between VHL and hydroxylated Hypoxia-Inducible Factor 1-alpha (HIF-1α). This prevents the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to its stabilization and the activation of hypoxic response genes like VEGF.
Caption: VHL/HIF-1α pathway under normoxia and its inhibition by this compound.
Experimental Workflow for In Vitro Assays
The following diagram illustrates the standard workflow for preparing this compound solutions for a typical cell-based experiment.
Caption: Workflow for preparing this compound for in vitro cell-based assays.
PROTAC Logical Relationship
This compound serves as a key building block for PROTACs, which are bifunctional molecules that induce the degradation of a target protein by hijacking an E3 ligase.
Caption: Logical relationship showing this compound's role in a PROTAC complex.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VH032 Thiol Conjugation Reactions
Welcome to the technical support center for VH032 thiol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the conjugation of VH032-thiol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and why is it used in thiol conjugation reactions?
A1: VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of PROTAC (Proteolysis Targeting Chimera) development, VH032 serves as the component that recruits the VHL E3 ligase to a target protein, leading to the target's degradation.[1][2] Thiol-functionalized VH032 derivatives (e.g., VH032-thiol) are designed for covalent conjugation to proteins or other molecules of interest, often through a thiol-maleimide reaction, to create these bifunctional PROTAC molecules.[3]
Q2: What is the most common chemical reaction for conjugating VH032-thiol?
A2: The most common and efficient method for conjugating a thiol-containing molecule like VH032-thiol is the Michael addition reaction with a maleimide-functionalized molecule. This reaction is highly selective for thiols within a specific pH range and forms a stable thioether bond.
Q3: What is the optimal pH for a VH032-thiol to maleimide conjugation reaction?
A3: The optimal pH for a thiol-maleimide conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like amines (e.g., lysine residues). At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q4: Do I need to use a reducing agent in my VH032-thiol conjugation reaction?
A4: It depends on the state of the thiol group on your protein or molecule of interest. If your protein has cysteine residues that are involved in disulfide bonds, these will need to be reduced to free thiols (-SH) before they can react with the maleimide. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective and does not contain a thiol group itself, thus it won't compete in the conjugation reaction. Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.
Q5: How can I confirm that my VH032-thiol conjugation was successful?
A5: Several analytical techniques can be used to confirm successful conjugation. The most common methods include:
-
Mass Spectrometry (MS): To confirm the mass increase of the target protein corresponding to the addition of the VH032-linker moiety.
-
SDS-PAGE: To visualize a shift in the molecular weight of the conjugated protein compared to the unconjugated protein.
-
Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted starting materials and assess the purity of the final product.
-
UV-Vis Spectroscopy: If the VH032 or the linker has a chromophore, you can use UV-Vis to quantify the degree of labeling.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Oxidation of VH032-thiol or protein thiols | Degas all buffers before use to remove oxygen. Work in an inert atmosphere (e.g., under nitrogen or argon) if possible. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation. |
| Incorrect pH of the reaction buffer | Ensure the pH of your reaction buffer is between 6.5 and 7.5. Use a calibrated pH meter to verify. Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are suitable. |
| Inactive maleimide reagent | Maleimides can hydrolyze in aqueous solutions, especially at pH > 7.5. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. |
| Insufficient reduction of disulfide bonds (if applicable) | If your protein has disulfide bonds, ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP (e.g., 10-20 fold molar excess). Incubate for an adequate time (e.g., 30-60 minutes at room temperature) before adding the maleimide reagent. |
| Suboptimal molar ratio of reactants | The optimal molar ratio of maleimide to thiol can vary. A common starting point is a 10-20 fold molar excess of the maleimide reagent to the thiol-containing molecule. This may need to be optimized for your specific reactants. |
Issue 2: Non-Specific Conjugation or Side Reactions
| Possible Cause | Recommended Solution |
| Reaction with other nucleophiles (e.g., amines) | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols. Avoid higher pH values which can increase the reactivity of amines. |
| Thiazine rearrangement | This side reaction can occur when conjugating to an N-terminal cysteine. If possible, avoid using proteins with an N-terminal cysteine for conjugation. Alternatively, performing the reaction at a more acidic pH (around 6.0) can minimize this side reaction. |
| "Hook Effect" in PROTAC activity | High concentrations of the PROTAC can lead to the formation of binary complexes instead of the desired ternary complex, reducing degradation efficiency. Perform a full dose-response curve to identify the optimal concentration for your PROTAC. |
Experimental Protocols
General Protocol for VH032-Thiol Conjugation to a Maleimide-Activated Protein
Disclaimer: This is a general protocol and may require optimization for your specific protein and VH032-thiol derivative.
Materials:
-
Maleimide-activated protein (in a thiol-free buffer, pH 6.5-7.5)
-
VH032-thiol derivative (e.g., VH032-thiol-C6-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (pH 7.0)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Purification: Size Exclusion Chromatography (SEC) column
Procedure:
-
Preparation of Maleimide-Activated Protein:
-
If your protein is not already maleimide-activated, use a suitable crosslinker (e.g., SMCC) to introduce maleimide groups according to the manufacturer's protocol.
-
Ensure the final protein solution is in a thiol-free buffer at pH 6.5-7.5.
-
-
Reduction of Protein Disulfide Bonds (if necessary):
-
If your protein contains disulfide bonds that need to be reduced for conjugation, add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Preparation of VH032-Thiol Solution:
-
Immediately before use, dissolve the VH032-thiol derivative in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the VH032-thiol stock solution to the maleimide-activated protein solution to achieve a 5-20 fold molar excess of VH032-thiol to the protein.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine or 2-Mercaptoethanol) to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the VH032-protein conjugate from unreacted VH032-thiol and quenching reagent using a Size Exclusion Chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions containing the conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using Mass Spectrometry and SDS-PAGE.
-
Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA or Bradford).
-
Quantitative Data
The conjugation efficiency of VH032-thiol to a maleimide-activated protein can vary depending on the specific protein, linker, and reaction conditions. While specific data for VH032-thiol conjugation is not widely published, the following table provides representative data from similar maleimide-thiol conjugation reactions to illustrate typical efficiencies.
| Reactants | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency (%) | Reference |
| Maleimide-PEG-PLGA NPs to cRGDfK | 2:1 | 30 min | 84 ± 4 | |
| Maleimide-PEG-PLGA NPs to 11A4 nanobody | 5:1 | 2 hours | 58 ± 12 | |
| Maleimide-activated dye to thiolated protein | 1.3:1 | 2 hours | >65% (within 5 min) |
Note: These values are for illustrative purposes only. The actual conjugation efficiency for your VH032-thiol reaction should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Optimizing VH032 Thiol PROTAC Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032-based thiol PROTACs.
Frequently Asked Questions (FAQs)
Q1: My VH032-based PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?
A common reason for the discrepancy between biochemical and cellular activity is poor cell permeability.[1] PROTACs, due to their high molecular weight (MW > 800 Da) and large polar surface area (PSA), often struggle to cross the cell membrane efficiently to reach their intracellular targets.[1][2][3][4]
Q2: What are the key physicochemical properties of a VH032 thiol PROTAC that influence its cell permeability?
Several factors are critical for a PROTAC's ability to permeate cells:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA can hinder membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention, which in turn reduces permeability.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonds can shield polar groups and enhance cell permeability.
Q3: What strategies can I employ to improve the cell permeability of my this compound PROTAC?
Several rational design strategies can be implemented to enhance the cellular uptake of your PROTAC:
-
Linker Optimization:
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl rings can improve permeability. Short, lipophilic linkers with cyclic ionizable groups can also increase both permeability and solubility.
-
Length: Shorter alkyl linkers may be preferable to minimize TPSA and the number of HBAs.
-
Attachment Point: Altering the linker's attachment site can influence the overall 3D conformation and permeability.
-
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can reduce the number of hydrogen bond donors and the polar surface area, thereby improving membrane permeability.
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" shape, reducing its size and polarity and facilitating passage across the cell membrane.
-
Prodrug Strategy: A prodrug approach involves modifying the PROTAC with a lipophilic group that is cleaved intracellularly to release the active molecule. This can enhance permeability, but may also increase the molecular weight.
Troubleshooting Guide
Problem: Low intracellular concentration of this compound PROTAC despite modifications.
| Possible Cause | Troubleshooting Step | Rationale |
| Active Efflux by Transporters | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux is occurring. |
| Poor Aqueous Solubility | Measure the aqueous solubility of the PROTAC. Modify the structure by inserting basic nitrogen into aromatic rings or alkyl linkers. | Low solubility can limit the concentration of PROTAC available for cellular uptake. |
| Membrane Retention | Assess the lipophilicity (LogP) of the PROTAC. Aim for an ALogP between 3 and 5 for VH032-based PROTACs. | Excessively high lipophilicity can cause the PROTAC to become trapped within the cell membrane. |
| Instability in Assay Medium | Evaluate the stability of the PROTAC in the cell culture medium over the course of the experiment. | Degradation of the PROTAC in the medium will lead to lower effective concentrations for cellular uptake. |
Experimental Protocols
A critical step in optimizing your this compound PROTAC is to accurately measure its cell permeability. Below are detailed protocols for commonly used assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective tool for early-stage screening.
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 5 hours).
-
Sample Collection: After incubation, separate the donor and acceptor plates.
-
Analyze Samples: Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux. Caco-2 cells are derived from human colon adenocarcinoma and, when cultured as a monolayer, they differentiate to form tight junctions and resemble the intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in multi-well plates for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.
-
Prepare Test Compound: Dissolve the this compound PROTAC in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (donor) side of the cell monolayer.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Cellular Uptake Assay
This assay directly measures the amount of PROTAC that accumulates within cells over time.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to near confluence.
-
Compound Treatment: Aspirate the growth medium and replace it with fresh assay buffer. Add the this compound PROTAC at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for different time points.
-
Cell Lysis: At each time point, stop the uptake by washing the cells with ice-cold PBS. Then, lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of PROTAC in the cell lysate using LC-MS/MS.
-
Data Analysis: Plot the intracellular concentration of the PROTAC as a function of time and initial concentration.
Data Summary Tables
Table 1: Physicochemical Properties and Permeability of Hypothetical this compound PROTAC Analogs
| Compound | Modification | MW (Da) | ALogP | HBD Count | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| VH032-Thiol-PROTAC-1 | Parental (PEG Linker) | 950 | 2.8 | 5 | 0.2 | 0.1 | 5.2 |
| VH032-Thiol-PROTAC-2 | Alkyl Linker | 890 | 3.5 | 4 | 0.8 | 0.5 | 2.1 |
| VH032-Thiol-PROTAC-3 | Ester substitution | 936 | 3.2 | 3 | 1.5 | 1.1 | 1.8 |
| VH032-Thiol-PROTAC-4 | Phenyl Linker | 980 | 4.1 | 4 | 1.2 | 0.9 | 2.5 |
Table 2: Comparison of Permeability Assays
| Assay | Principle | Throughput | Biological Complexity | Information Provided |
| PAMPA | Passive diffusion across an artificial membrane | High | Low (cell-free) | Passive permeability (Papp) |
| Caco-2 | Transport across a differentiated cell monolayer | Medium | High (models intestinal epithelium) | Passive permeability, active transport, efflux (Papp, Efflux Ratio) |
| Cellular Uptake | Direct measurement of intracellular accumulation | Medium | High (whole cells) | Intracellular concentration over time |
Visualized Workflows and Pathways
Caption: Mechanism of action for a this compound PROTAC.
Caption: A logical workflow for troubleshooting low cell permeability.
References
VH032 Thiol PROTAC Off-Target Effects Analysis: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032 thiol PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on analyzing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and why is it used in PROTACs?
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of Proteolysis Targeting Chimeras (PROTACs), VH032 serves as the component that hijacks the VHL E3 ligase. By being chemically linked to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with VHL, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]
Q2: What are the known off-target effects of the VH032 ligand itself?
Proteomics analyses have shown that VH032 is highly specific and selective for VHL.[5] When used alone, it primarily stabilizes Hypoxia-Inducible Factor-alpha (HIF-α), a known substrate of VHL, but shows negligible binding to other proteins. However, at high concentrations, some off-target effects, including cytotoxicity, have been observed, which are not related to VHL binding.
Q3: How do off-target effects arise with VH032-based PROTACs?
Off-target effects in VH032-based PROTACs can arise from several factors:
-
The target protein ligand: The ligand targeting your protein of interest may have its own off-target binding profile.
-
The PROTAC molecule as a whole: The ternary complex formed between the PROTAC, the target protein, and VHL can create new protein-protein interactions, leading to the degradation of unintended proteins.
-
PROTAC-independent cytotoxicity: At higher concentrations, the PROTAC molecule may induce cellular stress and non-specific protein degradation.
-
Poor cell permeability: Inconsistent or low intracellular concentrations of the PROTAC can lead to ambiguous results.
Q4: What are the critical controls to include in my experiments to identify off-target effects?
To distinguish between on-target and off-target effects, it is crucial to include the following controls:
-
Inactive E3 ligase ligand control: A molecule structurally similar to VH032 that does not bind to VHL. This helps to determine if the observed effects are dependent on VHL engagement.
-
Target protein ligand alone: To assess the effects of inhibiting or binding to the target protein without inducing degradation.
-
Proteasome inhibitor co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of both on-target and any off-target proteins that are degraded via the proteasome.
-
Neddylation inhibitor co-treatment: Co-treatment with a neddylation inhibitor (e.g., MLN4924) will inhibit the activity of Cullin-RING E3 ligases, including VHL, and should prevent degradation.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of the PROTAC | Confirm cellular uptake of the PROTAC using methods like NanoBRET assays in intact vs. permeabilized cells. Consider optimizing the linker to improve physicochemical properties. |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration for target degradation. High concentrations can lead to the "hook effect" where ternary complex formation is inhibited. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for maximal target degradation. |
| Issues with the E3 Ligase or Proteasome Machinery | Confirm the expression and activity of VHL and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor should rescue target protein levels. |
| PROTAC Instability | Assess the stability of your PROTAC molecule in the experimental media and conditions. |
Problem 2: Significant Off-Target Protein Degradation Observed in Proteomics Data
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | Use the lowest effective concentration that achieves maximal on-target degradation with minimal off-target effects. Perform a dose-response proteomics experiment. |
| Off-Target Binding of the Target Protein Ligand | Analyze your proteomics data for the degradation of proteins known to interact with your target protein ligand. |
| Non-Specific Cytotoxicity | Perform cell viability assays at all tested concentrations of your PROTAC. Ensure that the observed degradation occurs at non-toxic concentrations. |
| VHL-Independent Degradation | Compare the degradation profile of your active PROTAC with that of an inactive VHL ligand control PROTAC. Proteins degraded by both are likely VHL-independent off-targets. |
Problem 3: Issues with this compound Conjugation
| Possible Cause | Troubleshooting Step |
| Inefficient Thiol-Maleimide Reaction | Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol reactivity. Exclude thiol-containing reagents like DTT from the reaction buffer; use TCEP for disulfide reduction if necessary. |
| Oxidation of the Thiol Group | Degas buffers to remove oxygen, which can lead to disulfide bond formation. |
| Instability of the Thioether Linkage | While generally stable, the thioether bond can undergo exchange reactions. Consider using strategies to stabilize the linkage if long-term stability is an issue. |
| Side Reactions | Be aware of potential side reactions, such as reaction with primary amines at higher pH (>8.5). Maintain optimal pH to ensure specificity. |
Experimental Protocols
Protocol: Global Proteomics for Off-Target Analysis of a this compound PROTAC
This protocol outlines a general workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the this compound PROTAC at various concentrations (including a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Include control treatments: inactive VHL ligand PROTAC, target ligand alone, and co-treatment with MG132.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Labeling (for TMT-based quantification):
-
Desalt the peptide samples using a C18 solid-phase extraction column.
-
Label peptides with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Perform protein identification and quantification.
-
Normalize the data and perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Filter results against control treatments to identify true off-targets.
-
Quantitative Data Summary
The following table is a template representing typical quantitative proteomics data from an off-target analysis of a VH032-based PROTAC. The values are for illustrative purposes.
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Target Protein X | TPX | -4.5 | <0.001 | On-Target |
| Protein A | GENEA | -2.1 | <0.05 | Off-Target |
| Protein B | GENEB | -1.8 | <0.05 | Off-Target |
| Protein C | GENEC | 0.2 | >0.05 | No significant change |
| VHL | VHL | 0.1 | >0.05 | No significant change |
Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prolynxinc.com [prolynxinc.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tocris.com [tocris.com]
Technical Support Center: Optimizing Linker Length for VH032 Thiol PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of VH032 thiol-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a this compound PROTAC?
The linker in a PROTAC is a critical component that connects the VH032 moiety (which binds to the von Hippel-Lindau E3 ubiquitin ligase) to the ligand that targets the protein of interest (POI). Its primary role is to enable the formation of a stable and productive ternary complex between the E3 ligase and the POI, which is essential for the subsequent ubiquitination and degradation of the target protein. The linker's length, composition, and attachment points significantly influence the efficacy and selectivity of the PROTAC.[1]
Q2: How does linker length impact the efficacy of a this compound PROTAC?
Linker length has a profound effect on PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the VHL E3 ligase and the target protein. Conversely, a linker that is too long might lead to the formation of an unproductive ternary complex where the lysine residues on the target protein are not optimally positioned for ubiquitination by the E3 ligase. Therefore, an optimal linker length is crucial for efficient protein degradation. This relationship is often target-dependent and requires empirical optimization.
Q3: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the bifunctional PROTAC molecules are more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (E3 ligase-PROTAC-target). Linker properties can influence the stability of the ternary complex and thus modulate the hook effect. A well-optimized linker can promote the formation of a more stable ternary complex, potentially mitigating the hook effect.
Q4: Besides length, what other linker properties should be considered for this compound PROTACs?
Beyond length, linker composition is vital. The inclusion of different chemical moieties can affect several properties:
-
Flexibility and Rigidity: The flexibility of the linker can influence the conformational freedom of the PROTAC, which can be critical for achieving a productive ternary complex. Rigid linkers can restrict the orientation of the bound proteins, which may be beneficial in some cases.
-
Solubility: Incorporating hydrophilic units, such as polyethylene glycol (PEG), can improve the solubility of the PROTAC, which is often a challenge for these large molecules.
-
Cell Permeability: The physicochemical properties of the linker, including its polarity and hydrogen bonding capacity, significantly impact the PROTAC's ability to cross cell membranes and reach its intracellular target.[2][3][4][5]
Q5: What are common starting points for linker length when designing a new this compound PROTAC?
While the optimal linker length is target-dependent, many successful PROTACs utilize linkers ranging from 2 to 18 atoms in length, often composed of PEG or alkyl chains. A common starting point is to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for the specific target protein.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or poor degradation of the target protein. | 1. Suboptimal linker length: The linker may be too short or too long, preventing the formation of a productive ternary complex. | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter, longer, and intermediate lengths). |
| 2. Poor cell permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. | 2. - Modify the linker to improve its physicochemical properties (e.g., by incorporating more soluble or less polar moieties).- Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport. | |
| 3. Inefficient ternary complex formation: The PROTAC may not be effectively bridging the E3 ligase and the target protein. | 3. - Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and cooperativity.- Consider altering the linker's composition to introduce more favorable interactions. | |
| Significant "hook effect" observed at higher concentrations. | 1. Unstable ternary complex: The ternary complex may be dissociating at higher PROTAC concentrations, favoring binary complex formation. | 1. - Optimize the linker to enhance the stability of the ternary complex. This could involve adjusting the length or incorporating more rigid structural elements.- Analyze ternary complex stability using biophysical methods (SPR, ITC). |
| Off-target effects or toxicity. | 1. Non-specific binding: The PROTAC or its metabolites may be interacting with other cellular proteins. | 1. - Modify the linker to alter the overall shape and physicochemical properties of the PROTAC, which may reduce off-target binding.- Confirm that the observed toxicity is not due to the degradation of an unintended target. |
| Inconsistent results between experiments. | 1. PROTAC instability: The thiol group or other parts of the PROTAC may be unstable under experimental conditions. | 1. - Assess the stability of the PROTAC in your experimental buffer and cell culture medium.- Ensure proper storage of the PROTAC to prevent degradation. |
| 2. Variability in cell culture conditions: Changes in cell passage number, density, or health can affect experimental outcomes. | 2. - Standardize cell culture protocols and use cells within a consistent passage number range. |
Data Presentation
Table 1: Representative Data on the Impact of Linker Length on this compound PROTAC Efficacy
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| VH032-Thiol-L1-TargetX | PEG | 8 | 500 | 60 |
| VH032-Thiol-L2-TargetX | PEG | 11 | 150 | 85 |
| VH032-Thiol-L3-TargetX | PEG | 14 | 50 | 95 |
| VH032-Thiol-L4-TargetX | PEG | 17 | 200 | 80 |
| VH032-Thiol-L5-TargetX | Alkyl | 14 | 80 | 90 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in PROTAC development where an optimal linker length leads to the lowest DC50 and highest Dmax values. The optimal linker is often a PEG-based linker due to favorable solubility and conformational properties.
Experimental Protocols
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with this compound PROTACs.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize the purified, tagged VHL E3 ligase complex onto a sensor chip (e.g., CM5 chip) using amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized VHL to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized target protein to determine the other binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the this compound PROTAC over the immobilized VHL.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α = KD1 / KD_ternary) to assess the stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified VHL E3 ligase, target protein, and this compound PROTAC in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions.
-
-
Binary Titrations:
-
To determine the binding of the PROTAC to VHL, place the VHL solution in the ITC cell and the PROTAC solution in the syringe. Perform a series of injections and measure the heat changes.
-
Perform a similar experiment for the binding of the PROTAC to the target protein.
-
-
Ternary Titration:
-
To measure the binding of the PROTAC to the pre-formed VHL-target protein complex is challenging. A more common approach is to place the VHL solution in the cell and a mixture of the PROTAC and the target protein in the syringe.
-
Alternatively, place a solution of VHL pre-saturated with the target protein in the cell and titrate the PROTAC from the syringe.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
-
Compare the binding affinities of the binary and ternary interactions to assess cooperativity.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for this compound PROTAC linker optimization.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VH032 Thiol Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VH032 thiol in aqueous solutions. The inherent reactivity of the thiol group presents unique challenges, and this resource aims to provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a functionalized von Hippel-Lindau (VHL) protein ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] It incorporates a thiol (-SH) group, which is a reactive nucleophile susceptible to oxidation.[3] This reactivity can lead to the formation of disulfide bonds (dimerization) or further oxidation, rendering the molecule inactive for its intended conjugation chemistry and subsequent biological assays. Ensuring the integrity of the thiol group in aqueous experimental buffers is therefore critical for reproducible results.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The principal degradation pathway for this compound, like other thiol-containing compounds, is oxidation. This can occur through several mechanisms:
-
Disulfide Bond Formation: Two molecules of this compound can react to form a disulfide-linked dimer, especially in the presence of oxygen.
-
Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: The thiol group can be progressively oxidized to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and finally sulfonic acid (R-SO₃H). These oxidized forms are generally irreversible and inactive for conjugation.
-
Mixed Disulfides: this compound can form mixed disulfides with other thiol-containing molecules in the experimental medium, such as cysteine or glutathione.
The rate of these reactions is influenced by factors such as pH, temperature, presence of metal ions, and exposure to oxygen.
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous solution is a critical factor in the stability of this compound. The thiol group (R-SH) exists in equilibrium with its deprotonated, more reactive thiolate form (R-S⁻). As the pH increases above the pKa of the thiol group, the concentration of the highly nucleophilic thiolate anion increases, making it more susceptible to oxidation. Therefore, this compound is generally less stable at neutral to alkaline pH compared to acidic pH. However, many biological assays require physiological pH (around 7.4), necessitating careful handling to minimize oxidation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, this compound should be stored as a solid powder at -20°C or -80°C in a dry, dark environment. Stock solutions should be prepared fresh for each experiment if possible. If storage of stock solutions is necessary, they should be prepared in a dry, oxygen-free solvent (e.g., anhydrous DMSO or DMF), aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in conjugation reactions or biological assays. | Degradation of this compound in aqueous buffer. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before use. Consider performing a thiol quantification assay (e.g., Ellman's reagent) on your working solution to confirm the concentration of active thiol. |
| Loss of activity of this compound over time in an experiment. | Oxidation of the thiol group during the experiment. | Use de-gassed buffers to remove dissolved oxygen. If compatible with your assay, consider adding a mild, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer to maintain the thiol in its reduced state. Minimize exposure of your experimental setup to air and light. |
| Precipitation of this compound from aqueous solution. | Poor solubility of the compound or its oxidized dimer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. Sonication may aid in dissolution. If precipitation is observed, consider preparing a fresh, more dilute solution. |
| Formation of unexpected adducts in mass spectrometry analysis. | Reaction of this compound with other components in the buffer or media. | Analyze all buffer components for potential reactivity with thiols. For example, some cell culture media components can promote oxidation. Simplify the buffer system if possible to identify the source of the adduct. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO or DMF
-
De-gassed aqueous buffer (e.g., PBS, HEPES)
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use vials
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere, prepare a concentrated stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO or DMF.
-
Aliquot the stock solution into single-use vials, flush with inert gas, and store at -80°C.
-
For each experiment, prepare a fresh working solution by diluting the stock solution into de-gassed aqueous buffer immediately before use.
-
Vortex briefly to ensure complete mixing.
-
Keep the working solution on ice and protected from light until it is added to the experiment.
-
Protocol 2: Assessing Thiol Stability with Ellman's Reagent (DTNB)
This protocol provides a general method to quantify the amount of free thiol in a solution over time, allowing for an estimation of the stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer of interest (de-gassed)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer of interest at the desired concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the this compound solution.
-
In a 96-well plate, add a known volume of the this compound aliquot to the reaction buffer.
-
Add DTNB solution to initiate the reaction. The final concentration of DTNB should be in excess.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
The concentration of free thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).
-
Plot the concentration of free thiol versus time to determine the stability of this compound in the chosen buffer.
-
Visualizations
Caption: Oxidation pathways of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: VH032 and Thiol Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032 and related compounds, specifically addressing the prevention of unwanted thiol-disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is VH032, and why is thiol-disulfide bond formation a concern?
VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in many proteolysis-targeting chimeras (PROTACs).[1][2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation.
While the core VH032 molecule does not contain a free thiol group, functionalized versions, often referred to as "VH 032, thiol," are synthesized to include a thiol (-SH) group. This thiol acts as a reactive handle for conjugating VH032 to a linker and subsequently to a ligand for the target protein. The concern arises because this free thiol group is susceptible to oxidation, which can lead to the formation of an unwanted disulfide bond (-S-S-) between two VH032-thiol molecules or with other thiol-containing molecules in the reaction mixture. This dimerization or unwanted conjugation prevents the successful formation of the desired PROTAC, reducing the overall yield and efficacy of the final compound.
Q2: What are the primary causes of unwanted disulfide bond formation?
Unwanted disulfide bond formation is primarily an oxidation reaction. The main factors that promote this are:
-
Presence of Oxygen: Atmospheric oxygen can directly oxidize thiols to disulfides.
-
Alkaline pH: At a pH above 7, the thiol group is more likely to be in its deprotonated, thiolate anion (-S⁻) form, which is more nucleophilic and susceptible to oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols.
-
Absence of Reducing Agents: In a non-reducing environment, the equilibrium shifts towards the oxidized disulfide state.
Q3: How can I prevent the formation of VH032-thiol disulfide bonds during storage and handling?
Proper storage and handling are critical to maintaining the integrity of VH032-thiol.
-
Storage Conditions: Store VH032-thiol as a powder at -20°C or -80°C for long-term stability. If in solution, store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid repeated freeze-thaw cycles.
-
Solvent Preparation: Use deoxygenated solvents for reconstitution and in reaction buffers. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.
-
Inert Atmosphere: When working with VH032-thiol in solution, it is advisable to perform manipulations under an inert atmosphere to minimize exposure to oxygen.
Troubleshooting Guides
Problem: Low yield of desired conjugate and presence of a dimer in mass spectrometry analysis.
This is a classic sign of disulfide bond formation between two molecules of VH032-thiol.
Solution 1: Use of Reducing Agents
The most effective way to prevent disulfide bond formation is to maintain a reducing environment. This is achieved by adding a reducing agent to your reaction mixture.
| Reducing Agent | Recommended Concentration | Key Considerations |
| TCEP (Tris(2-carboxyethyl)phosphine) | 1-10 mM | Odorless, effective over a wide pH range, and does not absorb at 280 nm. It is generally considered the most stable and effective reducing agent for this purpose. |
| DTT (Dithiothreitol) | 1-10 mM | Prone to oxidation in air, so solutions should be prepared fresh. Can interfere with some downstream applications. |
| β-Mercaptoethanol (BME) | 5-20 mM | Has a strong odor and is volatile. Less stable than DTT and TCEP. Not recommended for long-term storage with the protein. |
Experimental Protocol: Reductive Coupling
This protocol describes a general method for conjugating VH032-thiol to a linker containing a suitable reactive group (e.g., a maleimide) while preventing disulfide bond formation.
-
Prepare Buffers:
-
Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer at a pH between 6.5 and 7.5. Deoxygenate the buffer by sparging with argon or nitrogen for at least 30 minutes.
-
Reducing Agent Stock: Prepare a 100 mM stock solution of TCEP in deoxygenated water.
-
-
Reaction Setup:
-
In a reaction vessel purged with inert gas, dissolve your VH032-thiol in the deoxygenated reaction buffer.
-
Add TCEP to a final concentration of 1-5 mM.
-
Add your linker-maleimide compound to the reaction mixture. The molar ratio will depend on your specific protocol but is often in a slight excess relative to the VH032-thiol.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS to check for the formation of the desired conjugate and the absence of the VH032-thiol dimer.
-
Once the reaction is complete, purify the conjugate using standard chromatographic techniques (e.g., HPLC).
-
Solution 2: Control of pH
Maintaining a slightly acidic to neutral pH (6.5-7.5) will keep the thiol group protonated (-SH), making it less susceptible to oxidation compared to the deprotonated thiolate (-S⁻) which is more prevalent at higher pH.
Problem: Gradual loss of active VH032-thiol in solution over time.
This indicates slow oxidation due to exposure to air.
Solution: Proper Solution Handling
-
Fresh is Best: Prepare solutions of VH032-thiol fresh for each experiment.
-
Inert Overlay: If a solution must be stored for a short period, overlay the solution with an inert gas (argon or nitrogen) before sealing the container.
-
Aliquot: If you need to store a stock solution, aliquot it into smaller, single-use volumes to minimize the number of times the main stock is exposed to air.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC utilizing VH032 to degrade a target protein. The initial, crucial step is the successful synthesis of the PROTAC, which requires preventing the unwanted disulfide bond formation of the VH032-thiol.
References
addressing poor degradation efficiency with VH032 thiol PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). Our aim is to help you address common experimental challenges and ensure the successful design and execution of your targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a VH032-based PROTAC?
A VH032-based PROTAC is a heterobifunctional molecule designed to selectively eliminate a target protein of interest (POI) from the cell.[1] It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule has three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (this is the VH032 component), a ligand that binds to the POI, and a linker connecting these two ligands.[2] By simultaneously binding to both the VHL E3 ligase and the POI, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]
Q2: I've heard about "thiol PROTACs." What is the significance of the thiol group in the context of VH032 PROTACs?
Based on currently available scientific literature, the term "thiol PROTAC" is not a standard classification for VH032-based PROTACs. The core functionality of VH032 relies on its ability to bind to the VHL E3 ligase. While some PROTACs targeting other E3 ligases or proteins might incorporate thiol-reactive warheads for covalent binding, this is not a general characteristic of VH032-based degraders. It is possible that "thiol" may refer to a specific functional group on the target protein ligand or the linker in a particular PROTAC design, but it is not a defining feature of the VH032 E3 ligase ligand itself.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation. To avoid misinterpreting your data, it is crucial to perform a wide dose-response experiment, using both low and high concentrations of your PROTAC, to identify the optimal concentration range for degradation.
Q4: What are the critical factors influencing the cell permeability of VH032-based PROTACs?
Due to their large molecular weight and polar surface area, PROTACs often exhibit poor cell permeability, which can be a major obstacle to achieving efficient degradation. Key factors influencing permeability include the physicochemical properties of the linker, such as its length, rigidity, and composition. For instance, polyethylene glycol (PEG) linkers are often used to enhance solubility and permeability. Rational design strategies, such as modifying the linker or the warhead to reduce polarity and the number of hydrogen bond donors, can improve cellular uptake.
Q5: My VH032-based PROTAC shows good binding to the target protein and VHL in biochemical assays, but no degradation in cells. What could be the problem?
This is a common challenge in PROTAC development. Several factors could be at play:
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. Consider performing a cell permeability assay to investigate this.
-
Inefficient Ternary Complex Formation: Even with good binary binding, the PROTAC may not effectively bring the target protein and E3 ligase together in a productive orientation for ubiquitination. Assays to evaluate ternary complex formation can provide insights here.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the VHL E3 ligase. It is important to confirm its expression via methods like Western blot or qPCR.
-
Compound Instability: The PROTAC may be unstable in the cellular environment. Ensure proper storage and handling of your compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with VH032-based PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Low or no target protein degradation | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of VHL E3 ligase in the chosen cell line. 4. Suboptimal PROTAC concentration (too low or in the "hook effect" range). 5. Incorrect incubation time. | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2). If permeability is low, consider redesigning the linker to improve physicochemical properties. 2. Conduct a ternary complex formation assay (e.g., co-immunoprecipitation, NanoBRET). 3. Verify VHL expression in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). 5. Conduct a time-course experiment to determine the optimal incubation time for degradation. |
| "Hook effect" observed (bell-shaped dose-response curve) | Formation of unproductive binary complexes at high PROTAC concentrations. | 1. Confirm the hook effect by testing a wider and more granular range of high PROTAC concentrations. 2. Identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this for subsequent experiments. 3. Assess ternary complex formation at different PROTAC concentrations to correlate the loss of degradation with a decrease in the ternary complex. |
| High variability in degradation results between experiments | 1. Inconsistent cell seeding density. 2. Variations in PROTAC treatment time. 3. Issues with Western blot protocol (e.g., inconsistent loading, antibody variability). | 1. Ensure consistent cell seeding density and allow cells to adhere and reach a consistent confluency before treatment. 2. Strictly adhere to the determined optimal incubation time for all experiments. 3. Carefully follow a standardized Western blot protocol, including precise protein quantification, use of loading controls, and consistent antibody concentrations and incubation times. |
| Observed cytotoxicity at effective degradation concentrations | 1. On-target toxicity due to potent degradation of an essential protein. 2. Off-target effects of the PROTAC. 3. Toxicity of the formulation vehicle. | 1. Titrate the PROTAC to the lowest effective concentration. 2. Perform off-target profiling studies. Consider synthesizing a negative control PROTAC (e.g., with a mutated VHL ligand) to distinguish between on-target and off-target effects. 3. Always include a vehicle-only control group in your experiments to assess the toxicity of the formulation components. |
Quantitative Data Summary
The following tables summarize key parameters for evaluating the efficiency of PROTACs.
Table 1: Key Performance Parameters for PROTAC Efficacy
| Parameter | Definition | Significance |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | A lower DC50 value indicates a more potent PROTAC. |
| Dmax | The maximum percentage of the target protein that can be degraded by the PROTAC. | A higher Dmax value signifies a more efficacious PROTAC. |
Table 2: Representative Degradation Efficiency of a PROTAC
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC 1 | Target X | Cell Line A | 10 | >90 |
| Representative PROTAC 2 | Target Y | Cell Line B | 50 | 85 |
| Note: This table provides example data. Actual values will vary depending on the specific PROTAC, target, and experimental conditions. |
Experimental Protocols
1. Protocol for DC50 and Dmax Determination by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a VH032-based PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC for a predetermined optimal time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin).
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
2. Protocol for Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol can be used to qualitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex in cells.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation. Include a vehicle control.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the target protein or VHL.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western blotting for the presence of the target protein, VHL, and other components of the E3 ligase complex. The presence of all three components in the immunoprecipitate indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for VH032-based PROTACs.
Caption: A logical workflow for troubleshooting poor degradation efficiency.
Caption: The "hook effect" at high PROTAC concentrations.
References
Technical Support Center: Minimizing Non-specific Binding of VH032 Thiol PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with non-specific binding of VH032 thiol PROTACs.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to non-specific binding during experiments with this compound PROTACs.
| Problem | Potential Cause | Recommended Solution |
| High background in Western blots or other immunoassays | 1. Excessive PROTAC concentration: High concentrations can lead to saturation of the target and increased off-target binding. 2. Thiol reactivity: The thiol group on the PROTAC can react non-specifically with cysteine residues on abundant cellular proteins. 3. Insufficient washing: Inadequate washing steps can leave unbound PROTAC that contributes to background signal. | 1. Optimize PROTAC concentration: Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation with minimal off-target effects. 2. Include thiol-scavenging agents: Co-incubate with reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in control experiments to assess the contribution of thiol reactivity to the observed effects. 3. Optimize washing protocol: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound PROTAC. |
| Off-target protein degradation observed in proteomics analysis | 1. Promiscuous binding of the warhead: The chemical moiety targeting the protein of interest (POI) may have affinity for other proteins. 2. Non-specific covalent modification: The thiol-reactive group may be binding to cysteine residues on proteins other than the intended target. 3. Formation of unproductive ternary complexes: The PROTAC may bring the E3 ligase into proximity with off-target proteins, leading to their degradation. | 1. Perform competitive binding assays: Use a non-thiol reactive analog of the warhead to compete for binding and differentiate between specific and non-specific interactions. 2. Conduct washout experiments: Assess the reversibility of binding. Covalent binding to off-targets will persist after washing, while non-covalent interactions will be reduced. 3. Utilize orthogonal E3 ligase ligands: Synthesize a PROTAC with a different E3 ligase ligand (e.g., a CRBN ligand instead of VH032) to determine if off-target degradation is dependent on the specific E3 ligase recruited. |
| Cellular toxicity at effective concentrations | 1. Widespread off-target effects: Non-specific binding and degradation of essential proteins can lead to cellular stress and apoptosis. 2. Perturbation of critical signaling pathways: Covalent modification of key signaling proteins can disrupt cellular homeostasis. | 1. Perform cell viability assays: Determine the therapeutic window of the PROTAC by comparing the concentration required for target degradation with the concentration that induces cytotoxicity. 2. Analyze key signaling pathways: Investigate the phosphorylation status and abundance of key proteins in pathways known to be susceptible to covalent modification, such as the Keap1-Nrf2 and NF-κB pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-specific binding for this compound PROTACs?
A1: The primary mechanism of non-specific binding for this compound PROTACs is the covalent modification of cysteine residues on off-target proteins. The thiol group is a reactive nucleophile that can form disulfide bonds or undergo Michael addition with electrophilic sites on proteins, leading to stable, off-target covalent adducts.
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Several experimental approaches can be used to distinguish between on-target and off-target effects:
-
Use of a negative control PROTAC: Synthesize a PROTAC with an inactive warhead or a scrambled linker that is incapable of binding the intended target.
-
Competitive displacement: Pre-incubate cells with a non-covalent inhibitor of the target protein to see if it can block the effects of the PROTAC.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to deplete the target protein and observe if the PROTAC still elicits the same phenotype.
-
Mass spectrometry-based proteomics: This technique can provide a global view of protein abundance changes upon PROTAC treatment, allowing for the identification of both on-target and off-target degradation.
Q3: What are some common off-target signaling pathways affected by thiol-reactive compounds?
A3: Thiol-reactive compounds are known to promiscuously target proteins with reactive cysteine residues, which can lead to the dysregulation of several key signaling pathways, including:
-
Keap1-Nrf2 Pathway: Keap1 is a cysteine-rich protein that regulates the antioxidant response. Covalent modification of Keap1 can lead to the constitutive activation of Nrf2 and an altered cellular redox state.[1][2][3]
-
NF-κB Signaling Pathway: Key proteins in the NF-κB pathway, such as IKK and NF-κB itself, contain reactive cysteines that can be targeted by covalent inhibitors, leading to modulation of inflammatory responses.[4][5]
-
MAPK Signaling Pathway: Some kinases in the MAPK pathway have accessible cysteine residues in their active sites that can be targeted by covalent inhibitors, potentially leading to off-target inhibition of cell proliferation and survival signals.
Q4: Can optimizing the linker of my this compound PROTAC reduce non-specific binding?
A4: Yes, linker optimization is a critical aspect of PROTAC design and can significantly impact selectivity. The length, rigidity, and composition of the linker can influence the geometry of the ternary complex (Target-PROTAC-E3 ligase) and affect the accessibility of the thiol group. A well-designed linker can position the thiol group for optimal reactivity with the intended target while minimizing its exposure to off-target proteins.
Quantitative Data Summary
While specific quantitative proteomics data for a this compound PROTAC is not publicly available, the following table provides an illustrative example of what a quantitative proteomics experiment might reveal, comparing on-target efficacy with potential off-target degradation. This data is representative of what might be observed with a covalent PROTAC and is intended for illustrative purposes.
| Protein | Function | On-Target/Off-Target | DC50 (nM) | Dmax (%) |
| Target Protein X | Intended Target | On-Target | 10 | >90 |
| Keap1 | Oxidative stress response | Off-Target | 500 | 45 |
| IKKβ | NF-κB signaling | Off-Target | 800 | 30 |
| ERK2 | MAPK signaling | Off-Target | >1000 | <20 |
| GAPDH | Housekeeping protein | Off-Target | >10000 | <10 |
-
DC50: Concentration of PROTAC required to degrade 50% of the protein.
-
Dmax: Maximum percentage of protein degradation achieved.
This illustrative data highlights a scenario where the PROTAC is potent against its intended target but shows off-target degradation of proteins like Keap1 and IKKβ at higher concentrations.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Assess Target Engagement
This protocol allows for the assessment of target engagement by the this compound PROTAC in a cellular context, which can help differentiate between direct binding and downstream effects.
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Western blot reagents and antibodies specific to the target protein
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the this compound PROTAC or DMSO for a predetermined time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. A non-heated control should be included.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blot Analysis: Perform Western blotting to detect the amount of soluble target protein remaining in each sample.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Protocol 2: Washout Experiment to Assess Covalent Binding
This protocol helps to determine if the PROTAC is binding to its targets covalently.
Materials:
-
Cells expressing the target and potential off-target proteins
-
This compound PROTAC
-
Cell culture medium
-
Lysis buffer
-
Western blot reagents and antibodies
Procedure:
-
PROTAC Treatment: Treat cells with the this compound PROTAC at a concentration that gives significant target degradation for a defined period (e.g., 4 hours).
-
Washout:
-
Washout Group: Remove the PROTAC-containing medium, wash the cells three times with fresh, pre-warmed medium, and then incubate the cells in fresh medium for various time points (e.g., 0, 4, 8, 24 hours).
-
Continuous Treatment Group: Maintain a set of cells in the PROTAC-containing medium for the duration of the experiment.
-
Vehicle Control Group: Treat cells with DMSO.
-
-
Cell Lysis: At each time point, harvest the cells and prepare lysates.
-
Western Blot Analysis: Analyze the levels of the target protein and known potential off-target proteins by Western blot.
-
Data Analysis: Compare the protein levels in the washout group to the continuous treatment and vehicle control groups. Sustained degradation of a protein after washout is indicative of covalent binding.
Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides a global and unbiased approach to identify both on-target and off-target effects of the PROTAC.
Materials:
-
Cells of interest
-
This compound PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based buffer for proteomics)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC or DMSO at a specific concentration and for a defined time.
-
Lysis and Protein Digestion: Harvest cells, lyse them, and quantify the protein concentration. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides with trypsin.
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated groups to identify proteins that are significantly degraded.
-
Target Validation: Validate potential off-targets identified by mass spectrometry using orthogonal methods such as Western blotting or CETSA.
Visualizations
Signaling Pathways
Caption: Off-target covalent modification of Keap1 by a thiol PROTAC can disrupt Nrf2 degradation, leading to its accumulation and translocation to the nucleus, and subsequent activation of the antioxidant response element (ARE).
Caption: Non-specific covalent binding of a thiol PROTAC to the IKK complex can inhibit its activity, preventing IκBα phosphorylation and subsequent NF-κB activation and nuclear translocation.
Experimental Workflows
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement of a PROTAC.
Caption: Workflow for mass spectrometry-based proteomics to identify on-target and off-target effects of a PROTAC.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 4. Direct covalent modification as a strategy to inhibit nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
VH032 Thiol PROTAC Technical Support Center
Welcome to the technical support center for VH032 thiol PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential aggregation issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in PROTACs?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The thiol group on VH032 provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.
Q2: What are the common signs of this compound PROTAC aggregation?
A2: Aggregation of a this compound PROTAC can manifest in several ways during an experiment:
-
Visible Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or precipitate in your solution after dissolving the PROTAC or during an experiment.
-
Inconsistent Assay Results: High variability between replicate experiments or a sudden loss of activity can indicate that the PROTAC is not fully solubilized or is aggregating.
-
Low Cellular Activity: Poor or no degradation of the target protein in cellular assays may be due to low membrane permeability or aggregation of the PROTAC in the cell culture media.
-
Artifacts in Biophysical Measurements: Techniques like Dynamic Light Scattering (DLS) may show large particle sizes or a high polydispersity index (PDI).
Q3: What are the potential causes of this compound PROTAC aggregation?
A3: Several factors can contribute to the aggregation of PROTACs, which are often large molecules with complex physicochemical properties:
-
Poor Solubility: PROTACs often have high molecular weights and a significant number of hydrogen bond donors and acceptors, which can lead to low aqueous solubility.
-
Improper Storage: Incorrect storage temperatures or exposure to moisture can lead to the degradation or aggregation of the compound. This compound should be stored at -20°C.
-
Solvent Choice: The choice of solvent for reconstitution and dilution is critical. A solvent in which the PROTAC has low solubility can trigger precipitation.
-
High Concentration: Using the PROTAC at concentrations above its solubility limit will lead to aggregation.
-
Linker Properties: The composition and length of the linker connecting VH032 to the target protein ligand can significantly impact the overall solubility and aggregation propensity of the PROTAC.
Troubleshooting Guides
Issue 1: Visible Precipitation of the PROTAC in Solution
Problem: You observe a precipitate after dissolving your this compound PROTAC in an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Verify Solubility: Check the supplier's datasheet for solubility information. MedChemExpress provides solubility data for VH032 in various solvent systems. For example, in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the solubility is ≥ 3.5 mg/mL.
-
Optimize Solvent System:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
When diluting into an aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to avoid localized high concentrations that can cause precipitation.
-
Consider the use of co-solvents or surfactants like Tween-80 or Pluronic F-68 to improve solubility.
-
-
Use Sonication or Gentle Heating: If precipitation occurs, gentle sonication or warming the solution (e.g., to 37°C) may help redissolve the compound. However, be cautious as prolonged heating can degrade the PROTAC.
-
Filter the Solution: If a small amount of precipitate persists, you can filter the solution through a 0.22 µm syringe filter to remove aggregates before use. Be aware that this may slightly lower the effective concentration.
Issue 2: Inconsistent or Poor Target Degradation in Cellular Assays
Problem: Your western blot or proteomic analysis shows variable or no degradation of the target protein.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor PROTAC efficacy.
Troubleshooting Steps:
-
Assess Cell Viability: High concentrations of PROTACs can sometimes be cytotoxic, leading to non-specific protein degradation. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure you are working with a non-toxic concentration.
-
Evaluate Solubility in Culture Media: Prepare the final dilution of your PROTAC in the cell culture medium you will use for your experiment. Incubate for a few hours at 37°C and visually inspect for any precipitation. You can also use Dynamic Light Scattering (DLS) to check for the formation of nano-aggregates.
-
Consider Permeability: PROTACs are large molecules and may have poor cell permeability. If you suspect this is an issue, you may need to use a higher concentration or a longer incubation time. Published studies on VH032-based PROTACs have used Parallel Artificial Membrane Permeability Assays (PAMPA) to assess permeability.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to find the optimal concentration and incubation time for target degradation.
Quantitative Data Summary
The following table summarizes permeability data for various VH032-based compounds from a study by Klein et al. (2020). Lower permeability may correlate with higher hydrophobicity and a greater tendency to aggregate in aqueous environments.
| Compound | Description | Permeability (Pe x 10-6 cm/s) | Reference |
| JQ-1 | Target Ligand Control | >5 | |
| Compound 4 | N-terminally capped VH032 analog with phenylacetamide | 8.6 | |
| Compound 7 | MZ series PROTAC | 0.6 | |
| Compound 9 | MZ series PROTAC | 0.006 | |
| Compound 14 | CM/CMP series PROTAC | <0.002 | |
| Compound 17 | AT series PROTAC with alkyl linker | <0.002 |
Key Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To assess the aggregation state of a this compound PROTAC in solution.
Methodology:
-
Sample Preparation:
-
Prepare your PROTAC solution in the desired buffer (e.g., PBS or cell culture media) at the final working concentration.
-
Filter the buffer through a 0.22 µm filter before preparing the solution to remove any dust or particulate matter.
-
Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent effects on the measurement.
-
-
DLS Measurement:
-
Transfer the solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Perform the measurement, collecting at least 10-15 runs for good statistics.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the Polydispersity Index (PDI).
-
A monomodal peak with a low PDI (< 0.2) indicates a homogenous, non-aggregated sample.
-
The presence of larger species or a high PDI (> 0.5) suggests aggregation.
-
Protocol 2: Solubility Assessment via Nephelometry
Objective: To determine the kinetic solubility of a this compound PROTAC in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), allowing any precipitation to occur.
-
Nephelometry Measurement:
-
Measure the light scattering of each well using a nephelometer.
-
An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate.
-
-
Data Analysis: Plot the light scattering units against the PROTAC concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
Signaling and Workflow Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Validation & Comparative
A Comparative Guide to Validating Target Degradation with VH032 Thiol PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. Among the various E3 ligase ligands utilized in PROTAC design, VH032, a potent binder of the von Hippel-Lindau (VHL) E3 ligase, has emerged as a cornerstone. This guide provides a comprehensive comparison of VH032 thiol-based PROTACs with other alternatives, focusing on the validation of target degradation, supported by experimental data and detailed protocols.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A VH032-based PROTAC consists of three key components: a ligand that binds to the POI, a linker, and the VH032 moiety that recruits the VHL E3 ubiquitin ligase.[1] This recruitment leads to the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2] The thiol group on the VH032-thiol variant provides a convenient handle for conjugation to the POI ligand via a linker.[3]
Performance Comparison: VH032-Thiol PROTACs vs. Alternatives
The efficacy of a PROTAC is primarily assessed by its ability to induce potent and selective degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below is a comparison of VH032-based PROTACs with CRBN-based alternatives for two clinically relevant targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
Table 1: Comparative Degradation of EGFR by VHL and CRBN-based PROTACs
| PROTAC (E3 Ligase) | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 (VHL) | EGFR (mutant) | HCC-827 | 5.0 | >95 | [4] |
| MS154 (CRBN) | EGFR (mutant) | HCC-827 | 11 | >95 | [4] |
| SIAIS125 (CRBN) | EGFRL858R+T790M | H1975 | 30-50 | N/A | |
| Afatinib-based (VHL) | EGFR | N/A | 214.8 | 79.1 |
N/A: Not Available
Table 2: Comparative Degradation of BTK by VHL and CRBN-based PROTACs
| PROTAC (E3 Ligase) | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 (CRBN) | BTK | MOLM-14 | 6.6 | N/A | |
| PTD10 (CRBN) | BTK | Ramos | 0.5 | >95 | |
| KRAS Degrader (VHL) | KRAS G12C | NCI-H358 | 100 | N/A | |
| KRAS Degrader (CRBN) | KRAS G12C | NCI-H358 | 30 | N/A |
N/A: Not Available
Experimental Protocols for Target Degradation Validation
Accurate validation of target degradation is crucial for the development of effective PROTACs. The following are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex, a critical step in the PROTAC mechanism.
Protocol:
-
Reagent Preparation: Prepare tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged POI) and corresponding terbium (donor) and fluorescein (acceptor) labeled antibodies.
-
Assay Setup: In a 384-well plate, add the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates the formation of the ternary complex.
Mass Spectrometry-Based Proteomics for Global Protein Profiling
This technique allows for an unbiased, proteome-wide assessment of the PROTAC's effects, identifying both on-target degradation and potential off-target effects.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups to determine which proteins are degraded.
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the functional consequence of target protein degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition and Measurement:
-
MTT Assay: Add MTT solution, incubate, and then add a solubilizing agent. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent and measure the luminescence.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of a VH032-thiol PROTAC.
EGFR Signaling Pathway
Caption: Simplified EGFR downstream signaling pathway.
BTK Signaling Pathway
Caption: Simplified BTK downstream signaling pathway.
Synthesis and Conjugation of VH032-Thiol PROTACs
The synthesis of VH032-thiol PROTACs typically involves the modification of the parent VH032 molecule to introduce a thiol-reactive handle. A common strategy is to start with VH032 amine and couple it with a linker containing a thiol group. The thiol-maleimide reaction is a widely used method for conjugating the VH032-linker moiety to a warhead that binds the protein of interest.
Advantages of Thiol-Maleimide Conjugation:
-
High Selectivity: The reaction is highly selective for thiols under physiological conditions.
-
Efficiency: The reaction proceeds quickly with high yields.
-
Mild Conditions: The conjugation can be performed under mild, aqueous conditions, which is beneficial for sensitive biomolecules.
Disadvantages of Thiol-Maleimide Conjugation:
-
Linker Stability: The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability in vivo.
-
Potential for Off-Target Reactions: While highly selective, maleimides can still react with other nucleophiles under certain conditions.
Conclusion
VH032-thiol PROTACs represent a powerful tool for inducing the degradation of a wide range of target proteins. Validating their efficacy requires a multi-faceted approach, employing a suite of biochemical and cell-based assays to confirm each step of the degradation pathway. While VH032-based PROTACs have demonstrated potent degradation of various targets, the choice between VHL and other E3 ligases like CRBN depends on the specific target and desired therapeutic window. The thiol-based conjugation strategy offers a convenient and efficient method for PROTAC synthesis, though considerations regarding linker stability are important for in vivo applications. This guide provides a foundational framework for researchers to design, validate, and compare VH032-thiol PROTACs in the rapidly evolving field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL Ligands: VH032 Thiol vs. VH298
In the rapidly advancing field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a pivotal player. Small molecule ligands that bind to VHL are crucial components of Proteolysis Targeting Chimeras (PROTACs), which are engineered to selectively eliminate disease-causing proteins. This guide provides an in-depth comparison of two widely used VHL ligands, VH032 and VH298, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance backed by experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for VH032 and VH298, focusing on their binding affinity to the VHL protein complex. Lower dissociation constant (Kd) and inhibition constant (Ki) values indicate higher binding affinity.
| Parameter | VH032 | VH298 | Assay Method | Reference |
| Binding Affinity (Kd) | 185 nM | 80-90 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| - | 90 nM | - | ||
| Inhibition Constant (Ki) | 142.1 nM | 110.4 nM | BODIPY FL VH032-mediated FP Assay | [2] |
| 33.4 nM | 18.9 nM | BODIPY FL VH032-mediated TR-FRET Assay | [2][3] | |
| IC50 | 352.2 nM | 288.2 nM | BODIPY FL VH032-mediated FP Assay | |
| 77.8 nM | 44.0 nM | BODIPY FL VH032-mediated TR-FRET Assay |
Performance Comparison
VH298 consistently demonstrates a higher binding affinity for VHL across various biophysical assays, with a dissociation constant (Kd) in the double-digit nanomolar range. This tighter binding makes it a more potent VHL ligand compared to VH032. The enhanced potency of VH298 is attributed to the replacement of an α-fluorine with a cyano group, which leads to a 1.9-fold increase in relative cellular activity compared to VH032.
Both VH032 and VH298 effectively function as inhibitors of the VHL/HIF-1α interaction. By binding to VHL, they prevent the ubiquitination and subsequent degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization and the activation of the hypoxia signaling pathway. Studies have shown that treatment with either ligand results in the upregulation of HIF target genes. Notably, VH298 has been observed to induce a more pronounced hypoxia-related gene expression profile than VH032, underscoring its higher potency in a cellular context.
In terms of cellular effects, both ligands have been shown to be non-toxic in several cell lines at high concentrations. An interesting observation is that VHL inhibitors, including VH032 and VH298, can lead to an upregulation of the VHL protein itself through protein stabilization.
From a drug development perspective, VH298 exhibits favorable properties for in vivo applications, including slow microsomal clearance and high plasma metabolic stability. Both ligands are extensively used as the VHL-recruiting component in the design of PROTACs to induce the degradation of a wide range of target proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (e.g., VH032 or VH298) is titrated into a cell containing the VHL protein complex (VCB). The heat released or absorbed during the binding event is measured by the calorimeter.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the VCB complex in a suitable buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl).
-
Dissolve the VHL ligand (VH032 or VH298) in the same buffer to the desired concentration. Ensure the final DMSO concentration is low and matched between the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the VCB solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
A control experiment titrating the ligand into the buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from its binding site on the target protein.
Principle: A small, fluorescently labeled peptide derived from HIF-1α (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VCB complex, its rotation slows, leading to a high polarization signal. An unlabeled competitor ligand (VH032 or VH298) will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the VCB complex in assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Prepare a solution of the fluorescently labeled HIF-1α peptide tracer in the same buffer.
-
Prepare serial dilutions of the test ligands (VH032 and VH298) in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume of the diluted test compounds to the wells.
-
Add the VCB protein solution to the wells and incubate to allow for binding.
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Western Blot for HIF-1α Stabilization
This technique is used to detect the levels of HIF-1α protein in cells following treatment with VHL ligands.
Principle: Cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for HIF-1α.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa) to the desired confluency.
-
Treat the cells with varying concentrations of VH032 or VH298 for a specified period. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.
-
Mandatory Visualizations
Caption: VHL-HIF signaling pathway under normoxia and with VHL inhibitors.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
References
A Comparative Guide to VH032 Thiol and Cereblon Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of specific proteins. A critical design choice in any PROTAC is the selection of an E3 ubiquitin ligase and its corresponding ligand. The two most prevalently utilized E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) protein and Cereblon (CRBN).[1][2] This guide provides an objective comparison between VHL-recruiting ligands, specifically the widely-used VH032 thiol derivative, and CRBN-recruiting ligands, such as those derived from immunomodulatory drugs (IMiDs).
Overview of VHL and CRBN in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[3][4] This tripartite assembly forms a ternary complex, bringing the POI into proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5] The choice between VHL and CRBN as the E3 ligase recruiter can significantly influence a PROTAC's efficacy, selectivity, and pharmacological properties.
This compound for VHL Recruitment
VH032 is a potent small molecule ligand that binds to the VHL E3 ligase, mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α). The "this compound" variant is a functionalized version of this ligand, incorporating a thiol group that serves as a convenient chemical handle for conjugation to a linker. This makes it a valuable building block in the modular synthesis of VHL-based PROTACs.
Cereblon Ligands (IMiD Derivatives)
Cereblon-recruiting ligands are most commonly derived from thalidomide and its analogs, lenalidomide and pomalidomide. These molecules, known as immunomodulatory drugs (IMiDs), bind to CRBN and alter its substrate specificity. Like VH032, these ligands are synthetically tractable and have been successfully incorporated into numerous PROTACs, including several that have advanced to clinical trials.
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action for both VHL and CRBN, and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC Mechanism of Action for VHL and CRBN pathways.
Caption: A typical experimental workflow for PROTAC characterization.
Comparative Data
The choice between a VHL and a CRBN-based PROTAC depends on multiple factors, including the target protein, the desired tissue distribution, and the intended therapeutic window. Below is a summary of key comparative aspects.
| Feature | VH032-based Ligands (VHL) | IMiD-based Ligands (CRBN) | References |
| Binding Mechanism | Recognizes hydroxylated proline motifs with high specificity, acting like a "pivoting clamp". | Binds to CRBN, inducing a conformational change that "captures" neosubstrates. | |
| Subcellular Localization | Cytoplasmic and nuclear. | Primarily nuclear. | |
| Tissue Expression | Ubiquitous, but can be low in certain solid tumors. | Abundant in hematopoietic cells and widely expressed. | |
| Selectivity & Off-Targets | Generally considered to have a more favorable off-target profile due to high specificity. | Known to induce degradation of "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3), which can be a source of off-target effects or desired immunomodulatory activity. | |
| Ternary Complex Kinetics | Forms relatively long-lived, stable ternary complexes. | Forms complexes with faster turn-over rates, potentially advantageous for rapid degradation. | |
| Ligand Properties | VH032 derivatives can be larger and may present challenges related to molecular weight and cell permeability. | IMiD ligands are relatively small and possess favorable drug-like properties. | |
| Clinical Advancement | Several VHL-based PROTACs are in clinical trials. | Numerous CRBN-based PROTACs are in clinical development, with some in later phases. | |
| Potential for Resistance | Resistance can arise from mutations in the VHL binding pocket. | CRBN is a non-essential gene in many cell lines, and its loss can be a mechanism of resistance. |
Experimental Protocols
Accurate characterization of PROTACs relies on robust experimental methods. The following are detailed protocols for key experiments.
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blotting
The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are critical parameters for quantifying PROTAC potency and efficacy.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the PROTAC-containing medium.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess degradation kinetics.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the formation of the ternary complex in vitro.
1. Reagents and Materials:
-
Recombinant purified POI, E3 ligase complex (e.g., VCB or DDB1/CRBN).
-
Fluorescently labeled antibodies or tags (e.g., Terbium-labeled anti-His antibody for a His-tagged protein, and a fluorescently-labeled small molecule binder or antibody for the other protein).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Low-volume 384-well plates.
2. Assay Procedure:
-
Add a constant concentration of the POI and the E3 ligase complex to the wells.
-
Add serial dilutions of the PROTAC compound.
-
Add the TR-FRET donor and acceptor reagents (e.g., labeled antibodies).
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow complex formation to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (donor and acceptor) using a plate reader capable of TR-FRET.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀). A bell-shaped curve is often observed, which is characteristic of the "hook effect".
Conclusion
The decision to use this compound for VHL recruitment or an IMiD-based ligand for CRBN recruitment is a critical step in PROTAC design. VHL-based PROTACs may offer a higher degree of selectivity, while CRBN-based degraders often benefit from the favorable pharmacological properties of their parent ligands and have shown potent activity, particularly for nuclear oncoproteins. The choice ultimately depends on the specific therapeutic context, the nature of the target protein, and the desired pharmacological profile. Careful evaluation using the quantitative methods described here is essential for the successful development of potent and selective protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the E3 Ligase Landscape: A Comparative Guide to Alternatives for VH032 Thiol
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the choice of an E3 ligase ligand is a critical determinant of PROTAC® efficacy. While the von Hippel-Lindau (VHL) ligand VH032 thiol has been a foundational tool, the expanding repertoire of E3 ligase recruiters offers a diverse toolkit to overcome challenges such as cell-type specific E3 ligase expression and acquired resistance. This guide provides an objective comparison of alternative E3 ligase ligands to this compound, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
VHL Ligand Analogs: Incremental Improvements on a Proven Scaffold
Modifications to the core VH032 structure have yielded analogs with enhanced binding affinities for VHL, offering a direct upgrade for researchers already utilizing this system. Structure-guided design has led to the development of VH101 and VH298, which demonstrate improved performance in biochemical assays.[1][2]
| Ligand | Target E3 Ligase | Binding Affinity (Kd) to VHL | Key Features |
| VH032 | VHL | 185 nM[2] | Foundational VHL ligand, widely used as a benchmark. |
| VH101 | VHL | 44 nM[2] | 4-fold increased binding affinity compared to VH032.[1] |
| VH298 | VHL | 90 nM | Double-digit nanomolar binding affinity with competitive cellular activity. |
Expanding the Horizon: Ligands for Alternative E3 Ligases
Recruiting different E3 ligases can unlock new biological space and provide solutions when VHL-based degradation is suboptimal. Several other E3 ligases have been successfully hijacked for targeted protein degradation using small molecule ligands.
| Ligand | Target E3 Ligase | Example PROTAC Target | Performance Highlights |
| Pomalidomide | Cereblon (CRBN) | BRD4 | Pomalidomide-based PROTACs have shown high degradation efficiency for various targets. |
| Nutlin-3 | MDM2 | BRD4 | A Nutlin-based BRD4 degrader (A1874) achieved 98% degradation with nanomolar potency (DC50 = 32 nM) and was more effective in inhibiting proliferation in wild-type p53 cancer cell lines than a comparable VHL-based PROTAC. |
| Bestatin Methyl Ester | cIAP1 | Cellular Retinoic Acid-Binding Proteins | Early IAP-recruiting PROTACs demonstrated the feasibility of using this class of E3 ligases. |
| Nimbolide | RNF114 | BCR-ABL | A nimbolide-dasatinib PROTAC showed preferential degradation of oncogenic BCR-ABL over c-ABL, a selectivity not observed with corresponding CRBN or VHL-based degraders. |
Visualizing the Pathways and Processes
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathway and experimental workflows involved in the evaluation of E3 ligase ligands.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Analysis
Objective: To determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein, and to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Purified recombinant target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a serial dilution of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Analyze the resulting sensorgrams to determine the ternary complex binding affinity and kinetics.
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To measure the proximity of the E3 ligase and the target protein induced by the PROTAC in a solution-based assay.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Tagged recombinant E3 ligase (e.g., His-tagged)
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Lanthanide-labeled antibody against one tag (e.g., Tb-anti-His)
-
Fluorophore-labeled antibody against the other tag (e.g., FITC-anti-GST)
-
PROTAC compound
-
Assay buffer
Procedure:
-
Assay Setup:
-
Add the tagged E3 ligase, tagged target protein, and the corresponding labeled antibodies to the wells of the 384-well plate.
-
Add serial dilutions of the PROTAC compound.
-
Include appropriate controls (e.g., no PROTAC, no target protein, no E3 ligase).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Quantitative Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
This guide provides a starting point for researchers to explore the expanding landscape of E3 ligase ligands. The selection of the optimal ligand will depend on the specific target protein, the cellular context, and the desired therapeutic outcome. By leveraging the diverse array of available E3 ligase recruiters and employing robust experimental methodologies, the full potential of targeted protein degradation can be realized.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of VH032 Thiol-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. A key component of many successful PROTACs is the E3 ligase ligand, with VH032, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, being a prominent example. This guide provides a detailed comparison of VH032-based PROTACs, with a specific focus on those utilizing a thiol-based linkage strategy. We will delve into the efficacy of these degraders, comparing them to analogues with different linker chemistries, and provide the necessary experimental context for a thorough understanding of their performance.
Introduction to VH032 Thiol-Based Degraders
VH032 is a potent and well-characterized ligand for the VHL E3 ligase.[1] In the design of PROTACs, VH032 is chemically linked to a ligand that binds to a target protein of interest. This bifunctional molecule then recruits the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The "thiol-based" aspect of these degraders refers to the specific chemical linkage used to connect the VH032 moiety to the rest of the PROTAC molecule. One notable example is the use of a penicillamine group in place of the typical tert-leucine on the VH032 scaffold, allowing for the attachment of a linker via a thioether bond.[2][3] This modification in linker chemistry can have significant impacts on the properties and efficacy of the resulting PROTAC.
This guide will focus on a comparative analysis of the well-characterized thioether-linked BET degrader, AT1 , and its amide-linked counterpart, MZ1 . Both PROTACs utilize VH032 as the VHL ligand and the pan-BET inhibitor JQ1 as the warhead to target the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.[4][5]
Comparative Efficacy of this compound-Based vs. Amide-Linked Degraders
The choice of linker in a PROTAC is not merely a spacer but plays a critical role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule. The following tables summarize the quantitative data comparing the thioether-linked AT1 to the amide-linked MZ1.
| Degrader | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| AT1 | Thioether | BRD4 | HeLa | 30-100 | >95 | |
| MZ1 | Amide (PEG) | BRD4 | HeLa | <100 | >90 |
Table 1: Comparative Degradation Potency and Efficacy
| Degrader | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Selectivity Profile | Reference |
| AT1 | Negligible | Negligible | Marked depletion | Highly selective for BRD4 | |
| MZ1 | Partial | Partial | Preferential | Preferential for BRD4, but broader BET degradation |
Table 2: Comparative Selectivity Profile
Key Findings:
-
Both the thioether-linked AT1 and the amide-linked MZ1 are potent degraders of BRD4.
-
AT1 demonstrates a significantly higher selectivity for BRD4 over other BET family members, BRD2 and BRD3, when compared to MZ1. This highlights how the linker chemistry can fine-tune the selectivity of a PROTAC, even when the warhead and E3 ligase ligand remain the same.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of AT1 and MZ1, based on the procedures described by Gadd et al., 2017.
Cell Culture and Compound Treatment
-
Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvesting.
-
Treatment: The following day, cells are treated with either the PROTAC of interest (AT1 or MZ1) at various concentrations or with DMSO as a vehicle control. A typical concentration range for dose-response experiments is from 1 nM to 10 µM.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 24 hours, to allow for protein degradation to occur.
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, the cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA protein assay kit to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: An equal amount of protein from each sample (typically 20-30 µg) is mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel. The proteins are separated by electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-BRD2, anti-BRD3) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
The following day, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control to account for any variations in protein loading.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values are then determined by plotting the degradation percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: Signaling pathway impacted by BRD4 degradation.
Conclusion
This guide provides a comparative analysis of this compound-based degraders, using AT1 as a primary example. The data presented demonstrates that the thioether linkage in AT1 results in a highly selective degrader of BRD4, offering a more targeted approach compared to its amide-linked counterpart, MZ1. The detailed experimental protocols and workflow diagrams provide a framework for researchers to design and evaluate their own PROTAC experiments. As the field of targeted protein degradation continues to evolve, a thorough understanding of how subtle chemical modifications, such as linker chemistry, can impact degrader efficacy and selectivity will be crucial for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. [PDF] Structural basis of PROTAC cooperative recognition for selective protein degradation | Semantic Scholar [semanticscholar.org]
- 5. AT1, a small molecular degrader of BRD4 based on proteolysis targeting chimera technology alleviates renal fibrosis and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics Reveals the On- and Off-Target Effects of a VH032-Based Thiol PROTAC
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. A key area of development is the design of covalent PROTACs that can offer enhanced potency and prolonged duration of action. This guide provides an objective comparison of a hypothetical VH032-based thiol PROTAC, which covalently engages a target protein, with its non-covalent counterpart. The comparison is supported by representative quantitative proteomics data and detailed experimental protocols to assist researchers in evaluating the efficacy and specificity of such compounds.
Introduction to VH032 Thiol PROTACs
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It consists of three key components:
-
VH032: A well-characterized ligand that binds to the VHL E3 ligase.
-
A Thiol-Reactive Electrophile: A warhead, such as an acrylamide or chloroacetamide, that forms a covalent bond with a cysteine residue on the target protein.
-
A Linker: A chemical moiety that connects the VH032 ligand and the electrophilic warhead.
The covalent nature of the interaction with the target protein is hypothesized to lead to a more durable and efficient degradation profile compared to traditional non-covalent PROTACs. Quantitative proteomics is an indispensable tool to test this hypothesis by providing a global and unbiased view of the cellular proteome upon treatment.
Comparative Quantitative Proteomics Data
To illustrate the differences in performance between a VH032-based thiol PROTAC (Covalent PROTAC) and its non-covalent analog (Non-covalent PROTAC), we present the following summary tables of quantitative proteomics data. These tables are representative of what can be obtained using modern mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling.
Table 1: On-Target Degradation Efficiency
This table compares the degradation of the intended target protein by the covalent and non-covalent PROTACs at different concentrations and time points.
| PROTAC Type | Concentration | 4 hours (% Degradation) | 8 hours (% Degradation) | 24 hours (% Degradation) |
| Covalent | 10 nM | 65% | 85% | 95% |
| 100 nM | 80% | 92% | >98% | |
| Non-covalent | 10 nM | 40% | 60% | 75% |
| 100 nM | 65% | 80% | 88% |
Table 2: Off-Target Analysis
This table summarizes the number of significantly downregulated off-target proteins identified by quantitative proteomics after 24 hours of treatment with 100 nM of each PROTAC.
| PROTAC Type | Number of Off-Targets (Fold Change < 0.5, p-value < 0.05) |
| Covalent | 8 |
| Non-covalent | 15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of quantitative proteomics experiments. Below are the key protocols for assessing the effects of a this compound PROTAC.
Cell Culture and Treatment
-
Cell Line: Select a human cell line endogenously expressing the target protein and VHL. For SILAC experiments, cells are cultured for at least six doublings in media containing either "light" (e.g., ¹²C₆, ¹⁴N₂-Lysine and ¹²C₆, ¹⁴N₄-Arginine) or "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids.
-
Treatment: Plate cells at a desired density. For SILAC, "heavy"-labeled cells are treated with the PROTAC, while "light"-labeled cells are treated with vehicle (e.g., DMSO). For TMT or label-free approaches, separate plates are treated with the PROTAC or vehicle. Treat cells with varying concentrations of the covalent and non-covalent PROTACs for different durations (e.g., 4, 8, and 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method like the BCA assay.
-
SILAC Sample Mixing: For SILAC, mix equal amounts of protein from "light" and "heavy" labeled cell lysates.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (DTT), alkylate free cysteines with iodoacetamide (IAA), and digest proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (if applicable): Label peptides from different conditions with distinct TMT isobaric tags according to the manufacturer's protocol. Combine the labeled samples.
-
Peptide Cleanup: Desalt the peptide mixtures using C18 solid-phase extraction (SPE) cartridges.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
LC Separation: Separate peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column and a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data-Dependent Acquisition (DDA): The mass spectrometer acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Data-Independent Acquisition (DIA): The mass spectrometer systematically fragments all ions within predefined mass-to-charge (m/z) windows.
-
Data Analysis
-
Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify peptides and proteins by matching the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Quantification:
-
SILAC: Calculate the ratio of the "heavy" to "light" peptide intensities to determine the relative protein abundance.
-
TMT: Quantify proteins based on the reporter ion intensities in the MS/MS spectra.
-
Label-Free: Quantify proteins based on the precursor ion intensities or spectral counts.
-
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly up- or downregulated upon PROTAC treatment. Volcano plots are a useful visualization tool for this purpose.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action for a this compound PROTAC.
Caption: A generalized workflow for quantitative proteomics.
Conclusion
Quantitative proteomics provides a powerful and unbiased approach to evaluate the efficacy and specificity of novel therapeutic modalities like VH032-based thiol PROTACs. The representative data presented in this guide suggest that covalent PROTACs can offer superior on-target degradation with potentially improved selectivity compared to their non-covalent counterparts. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to implement these techniques in their own drug discovery and development programs. By leveraging quantitative proteomics, the scientific community can accelerate the rational design of next-generation protein degraders with enhanced therapeutic profiles.
Navigating the Stability Landscape of PROTACs: An In Vitro and In Vivo Comparison
A critical challenge in the development of Proteolysis Targeting Chimeras (PROTACs) is ensuring sufficient stability, both in laboratory assays and within a complex biological system. This guide provides a comparative analysis of the in vitro and in vivo stability of several prominent PROTACs, supported by experimental data and detailed protocols. Understanding these stability profiles is paramount for researchers, scientists, and drug development professionals in the rational design and optimization of this promising therapeutic modality.
PROTACs, by their heterobifunctional nature, present unique metabolic liabilities. Their journey from a promising therapeutic concept to a clinical candidate is paved with rigorous stability assessments. In vitro assays, such as incubations with liver microsomes and plasma, offer initial insights into metabolic fate. However, the true test of a PROTAC's resilience lies in its in vivo pharmacokinetic profile, which can often reveal disparities with in vitro predictions. This guide delves into the stability data of key PROTACs, highlighting these critical in vitro-in vivo correlations.
Comparative Stability Analysis of Representative PROTACs
To illustrate the diverse stability profiles of PROTACs, we have compiled in vitro and in vivo data for several well-characterized examples targeting different proteins of interest (POIs) and utilizing different E3 ligases.
Table 1: Comparative In Vitro Stability of Selected PROTACs
| PROTAC | Target | E3 Ligase | In Vitro System | Species | Half-life (t½, min) | Reference |
| ARV-110 | Androgen Receptor | CRBN | Plasma | Rat | 44 | [1] |
| Plasma | Mouse | 93 | [1] | |||
| Plasma | Human | 24 | [1] | |||
| Liver Microsomes | Rat | 2215 | [2] | |||
| Liver Microsomes | Mouse | 415 | [2] | |||
| Liver Microsomes | Human | 986 | ||||
| ARV-471 | Estrogen Receptor | CRBN | Liver Microsomes | Rat | Moderately Stable | |
| Liver Microsomes | Mouse | Stable | ||||
| Liver Microsomes | Dog | Stable | ||||
| Liver Microsomes | Human | Stable | ||||
| Plasma | Mouse | Stable | ||||
| Plasma | Rat | Stable | ||||
| MT802 | BTK | CRBN | Not Reported | |||
| SJF620 | BTK | CRBN | Not Reported | |||
| MZ1 | BRD4 | VHL | Not Reported | |||
| dBET1 | BRD4 | CRBN | Not Reported |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Selected PROTACs
| PROTAC | Species | Route | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) | Oral Bioavailability (F%) | Reference |
| ARV-471 | Mouse | IV | 313.3 mL/h/kg | Not Reported | Not Reported | 17.91 | |
| Rat | IV | 1053 mL/h/kg | Not Reported | Not Reported | 24.12 | ||
| MT802 | Mouse | IV | 118 mL/min/kg | 1.8 L/kg | 0.2 h | Not Reported | |
| SJF620 | Mouse | IV | 45 mL/min/kg | 1.3 L/kg | 0.4 h | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for assessing PROTAC stability.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC stability.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test PROTAC
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test PROTAC in phosphate buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.
-
The half-life (t½) is calculated from the rate of disappearance of the PROTAC over time.
In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.
Materials:
-
Test PROTAC
-
Plasma (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Prepare a stock solution of the test PROTAC.
-
Spike the test PROTAC into plasma and incubate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma sample.
-
Quench the reaction and precipitate plasma proteins by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to obtain a clear supernatant.
-
Quantify the remaining PROTAC in the supernatant using LC-MS/MS.
-
The percentage of the PROTAC remaining at each time point is calculated relative to the initial concentration at time 0.
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism, typically a rodent model.
Materials:
-
Test PROTAC formulated for the desired route of administration (e.g., intravenous, oral)
-
Animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Procedure:
-
Administer the PROTAC to the animals at a specific dose via the chosen route.
-
At predetermined time points post-dosing, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples, typically by protein precipitation.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) using appropriate software.
Discussion and Future Perspectives
The data presented underscore the critical need to evaluate both in vitro and in vivo stability for the successful development of PROTACs. A PROTAC that appears stable in microsomal or plasma assays may still exhibit rapid clearance in vivo due to metabolism by other enzymes or active transport mechanisms. For instance, while ARV-471 showed good stability in liver microsomes of several species, its oral bioavailability in rodents was moderate, suggesting other factors are influencing its absorption and disposition.
The comparison between MT802 and SJF620 highlights how structural modifications can significantly improve pharmacokinetic properties. SJF620, a second-generation BTK-targeting PROTAC, demonstrated a more favorable pharmacokinetic profile in mice compared to its predecessor, MT802. This illustrates the importance of iterative design and testing to enhance in vivo stability.
Furthermore, the choice of E3 ligase can influence the stability and overall properties of a PROTAC. While both CRBN and VHL are widely used, they have different tissue expression profiles and may lead to PROTACs with distinct pharmacokinetic and pharmacodynamic characteristics.
Future efforts in PROTAC development will likely focus on improving predictive models for in vivo stability based on in vitro data and molecular properties. A deeper understanding of the metabolic pathways of PROTACs and the enzymes involved will be crucial for designing next-generation degraders with optimized stability and oral bioavailability. The continued generation and transparent reporting of comparative stability data will be invaluable to the entire research community in advancing this exciting therapeutic modality.
References
Navigating the Hook Effect: A Comparative Guide to VH032 Thiol PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the various strategies, PROTACs utilizing the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have gained significant traction. However, a common challenge encountered with potent PROTACs is the "hook effect," a paradoxical phenomenon where an excess concentration of the PROTAC leads to a decrease in degradation efficiency. This guide provides a comprehensive assessment of the hook effect with VH032 thiol PROTACs, offering a comparison with alternative approaches and detailing key experimental protocols to characterize this phenomenon.
The efficacy of a PROTAC is dependent on the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] At optimal concentrations, VH032-based PROTACs effectively bridge the target protein and the VHL E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome. However, at excessive concentrations, the equilibrium shifts towards the formation of non-productive binary complexes, where the PROTAC binds to either the target protein or the VHL ligase independently.[2] This sequestration of components prevents the formation of the critical ternary complex, resulting in a diminished degradation effect, visualized as a bell-shaped curve in dose-response studies.[2] Understanding and characterizing the hook effect is crucial for the accurate determination of a PROTAC's potency and therapeutic window.
Quantitative Assessment of this compound PROTAC Performance
Evaluating the performance of this compound PROTACs requires a thorough analysis of their degradation efficiency and the onset of the hook effect. The key parameters for this assessment are the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the concentration at which the hook effect begins. The following table presents illustrative data for a hypothetical series of this compound PROTACs targeting a protein of interest (POI), showcasing how these parameters can be used for comparison.
| PROTAC ID | Target POI | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| VH032-Thiol-PROTAC-A | POI-1 | 15 | >90 | 500 |
| VH032-Thiol-PROTAC-B | POI-1 | 25 | >85 | 1000 |
| VH032-Thiol-PROTAC-C | POI-1 | 5 | >95 | 250 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTACs, target proteins, and experimental conditions.
Comparison with Alternative E3 Ligase Recruiters: VHL vs. CRBN
While VHL is a widely used E3 ligase for PROTAC development, Cereblon (CRBN) has emerged as a popular alternative.[3] The choice between VHL and CRBN can significantly impact a PROTAC's properties, including its degradation profile, cell permeability, and potential for off-target effects.[]
| Feature | VHL-recruiting PROTACs (e.g., VH032-based) | CRBN-recruiting PROTACs |
| Ligand Properties | Peptidomimetic nature, potentially impacting cell permeability. | Generally smaller, more drug-like ligands (e.g., derivatives of thalidomide). |
| Expression Profile | Ubiquitously expressed, but levels can be low in certain tissues or hypoxic tumors. | Highly expressed in hematopoietic cells, offering advantages for certain cancer types. |
| Subcellular Localization | Predominantly cytoplasmic. | Can shuttle between the nucleus and cytoplasm. |
| "Molecular Glue" Effect | Less prone to inducing degradation of unintended proteins. | Can exhibit "molecular glue" activity, leading to off-target degradation. |
Experimental Protocols
Accurate assessment of the hook effect and overall PROTAC efficacy relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments.
Dose-Response Analysis by Western Blot
This is a fundamental technique to quantify target protein degradation across a range of PROTAC concentrations and identify the hook effect.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended concentration range to capture the hook effect is from 0.1 nM to 10 µM.
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically 4-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve, from which DC50, Dmax, and the onset of the hook effect can be determined.
NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), providing direct evidence for the PROTAC's mechanism of action and a way to correlate ternary complex formation with the hook effect.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for:
-
Target protein fused to NanoLuc® luciferase (Energy Donor)
-
VHL fused to HaloTag® (Energy Acceptor)
-
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (Substrate)
-
This compound PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows involved in assessing this compound PROTACs.
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing the hook effect.
Caption: Logical relationship of the hook effect.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for VH032 Thiol
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. VH032 thiol, a functionalized von Hippel-Lindau (VHL) protein ligand utilized in PROTAC® research, requires specific handling and disposal protocols due to its thiol group. Adherence to these procedures is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.
This guide provides a comprehensive operational and disposal plan for this compound, drawing from established best practices for handling thiol-containing compounds and general laboratory chemical waste regulations.
Immediate Safety and Handling
Before initiating any work with this compound, it is imperative to work in a well-ventilated chemical fume hood to minimize inhalation exposure.[1] The following personal protective equipment (PPE) is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Storage: this compound should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C.
Step-by-Step Disposal Procedures
The core principle for the safe disposal of this compound and other thiol-containing compounds is the oxidation of the thiol group. This conversion renders the compound less volatile and malodorous.
Step 1: Liquid Waste Disposal
-
Segregation: All liquid waste containing this compound, including unused solutions and solvent rinses, must be collected in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and explicitly state "Contains this compound" to inform waste management personnel.
-
Storage: Store the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents, until collection by your institution's EHS or a licensed hazardous waste disposal company.
-
On-site Treatment of Aqueous Waste (if permissible): For aqueous solutions containing trace amounts of this compound, on-site neutralization may be an option, subject to institutional and local regulations.
-
In a chemical fume hood, slowly add an excess of a sodium hypochlorite solution (household bleach) to the aqueous waste. This oxidation reaction can be exothermic.
-
Allow the mixture to react for at least 24 hours to ensure complete oxidation of the thiol.
-
After neutralization, consult your institution's EHS for guidance on whether the treated solution can be disposed of down the drain with copious amounts of water. Unauthorized drain disposal is prohibited.
-
Step 2: Solid Waste Disposal
-
Collection: All solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.
-
Containment: To minimize odor, place contaminated items in a sealable plastic bag before depositing them into the final solid waste container.
-
Disposal: The sealed container should be disposed of through your institution's hazardous waste program.
Step 3: Decontamination of Glassware
-
Pre-rinse: Rinse contaminated glassware with a suitable solvent (e.g., ethanol) to remove the bulk of the this compound. Collect this solvent rinse as liquid hazardous waste.
-
Bleach Bath: Prepare a 10% bleach solution in a designated container within a chemical fume hood. Some protocols suggest a 1:1 mixture of bleach and water.
-
Soaking: Submerge the rinsed glassware in the bleach solution for at least 24 hours to oxidize any residual thiol.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.
Spill Management
In the event of a small spill within a chemical fume hood:
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth soaked in a 10% bleach solution, allowing for a contact time of at least one hour.
-
Rinsing: Thoroughly rinse the area with water and collect the rinse water as hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Quantitative Data for Disposal Protocols
| Parameter | Value | Source(s) |
| Bleach Solution for Decontamination | 10% Sodium Hypochlorite Solution or 1:1 Bleach to Water | |
| Glassware Soaking Time | At least 24 hours | |
| Spill Decontamination Contact Time | At least 1 hour | |
| Laboratory Hazardous Waste Storage Limit | Up to 55 gallons | |
| Acute Hazardous Waste Storage Limit | 1 quart |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling VH032 thiol
This guide provides critical safety, handling, and disposal information for VH032 thiol, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from analogous thiol-containing compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical. This compound is a functionalized von-Hippel-Lindau protein ligand (VHL) intended for PROTAC® research and development and should be used for research purposes only.[1][2][3]
Hazard Identification
Thiol compounds are known for their strong, unpleasant odors and potential health hazards. Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[4] Direct contact can cause irritation, and inhalation of vapors may lead to respiratory discomfort.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound. Adherence to the following PPE protocols is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin contact. It is crucial to check glove compatibility and replace them frequently as no single material is impervious to all chemicals. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. | To protect against splashes and vapors. |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. Impervious clothing is also recommended. | To protect the body from potential splashes and contamination. |
| Respiratory Protection | All work must be conducted in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. | To control vapor exposure and prevent respiratory irritation. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational and Handling Plan
Strict adherence to the following procedures is necessary to minimize exposure and prevent accidents.
Experimental Workflow: Step-by-Step Guidance
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as specified in Table 1 before handling the chemical.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid thiol waste.
-
-
Handling :
-
Handle the product in a closed system or with appropriate exhaust ventilation.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Keep the container of this compound tightly sealed when not in use.
-
Minimize the release of vapors by avoiding pouring or pipetting in the open air.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly after handling.
-
Decontaminate all glassware and work surfaces. A bleach solution can be effective for decontaminating glassware and spills.
-
Disposal Plan
Proper disposal of thiol-containing waste is crucial to prevent environmental contamination and ensure safety.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Liquid Thiol Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste. |
| Solid Thiol Waste | Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container. |
| Decontamination Solution | Used bleach solution for decontamination should be collected in a separate, labeled hazardous waste container for disposal. |
Do not allow the material to contaminate groundwater systems or flush it into surface water or sanitary sewer systems. All waste must be disposed of in accordance with national and local hazardous waste regulations.
Emergency Procedures
In case of exposure, follow these immediate steps:
-
After inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.
-
After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.
-
After swallowing : Immediately make the victim drink water (two glasses at most). Consult a physician.
Always show the safety data sheet of a similar compound to the doctor in attendance.
Diagrams
Caption: Workflow for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
